molecular formula MgO3P+ B3366765 Magnesium phosphonate(1:1) CAS No. 14332-25-3

Magnesium phosphonate(1:1)

Cat. No.: B3366765
CAS No.: 14332-25-3
M. Wt: 103.28 g/mol
InChI Key: OJAXZLJOARMVRC-UHFFFAOYSA-M
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Description

Significance of Phosphonate (B1237965) Chemistry in Inorganic and Hybrid Materials Science

Phosphonate chemistry is foundational to the development of a diverse range of inorganic and hybrid materials. rsc.orgrsc.org The phosphonate group (-PO₃²⁻) acts as a versatile building block, capable of linking metal centers to form robust and thermally stable M-O-P bonds. tandfonline.com This has led to the creation of materials with varied architectures, from dense, layered structures to highly porous, three-dimensional frameworks. rsc.orgrsc.org The ability to incorporate organic functionalities into these structures by modifying the phosphonate ligand allows for the rational design of materials with tailored properties for applications in catalysis, ion exchange, proton conductivity, and photochemistry. rsc.orgtandfonline.com Metal phosphonate materials are recognized as a significant class of inorganic-organic hybrids, offering a bridge between the worlds of inorganic and organic chemistry. rsc.orgrsc.orgresearchgate.net

Overview of Magnesium's Role in Inorganic Chemistry and Advanced Materials

Magnesium, an alkaline earth metal, plays a crucial role in inorganic chemistry and the development of advanced materials. accessscience.com Its small ionic radius and +2 charge make it an effective Lewis acid, enabling it to form stable coordination compounds with a variety of ligands, including phosphonates. ncert.nic.in In the realm of materials science, magnesium is a key component in the synthesis of lightweight alloys and functional inorganic compounds. youtube.com Its incorporation into hybrid materials, such as metal-organic frameworks (MOFs), has been shown to yield structures with interesting properties, including porosity and catalytic activity. rsc.org The biocompatibility of magnesium also opens up avenues for its use in biomedical applications. nih.govnih.govnih.gov

Scope and Research Trajectories of Magnesium Phosphonate Systems

Research into magnesium phosphonate systems is driven by the quest for novel materials with enhanced functionalities. Current research trajectories focus on the synthesis of new magnesium phosphonate structures with controlled dimensionality and porosity. mdpi.com A significant area of investigation involves the use of various phosphonic acids as ligands to create complex architectures, such as one-dimensional chains, two-dimensional layers, and three-dimensional open frameworks. tandfonline.compsu.edu The exploration of hydrothermal and solvothermal synthesis methods has been instrumental in discovering new crystalline phases of magnesium phosphonates. tandfonline.comkobv.de Future research is directed towards harnessing the unique properties of these materials for specific applications, including luminescent materials, catalysts, and agents for environmental remediation. tandfonline.comrsc.org

Physicochemical Properties of Magnesium Phosphonate (1:1)

PropertyValue
Chemical Formula MgPO₃H
Molecular Formula (PubChem) MgO₃P⁺
Molecular Weight 103.28 g/mol
Exact Mass 102.9435475 Da
Appearance White crystalline powder
Solubility Poorly soluble in organic solvents, soluble in water

Data sourced from PubChem and general properties of phosphonates. nih.govwikipedia.org

Synthesis and Structure of Magnesium Phosphonates

The synthesis of magnesium phosphonates can be achieved through several methods, with hydrothermal synthesis being a common approach for obtaining crystalline materials. tandfonline.com For instance, a novel one-dimensional chain magnesium phosphonate, [Mg(H₄L)(H₂O)₃]n (where H₄L²⁻ = HN(CH₂PO₃H)₃)²⁻), has been synthesized under hydrothermal conditions. tandfonline.com In this structure, the magnesium ion is coordinated to phosphonate oxygen atoms and water molecules, forming MgO₆ octahedra. These octahedra are linked by the phosphonate groups to create a chain structure. tandfonline.com

Another synthetic route involves heating mixed divalent metal hydroxides, such as magnesium-zinc (B8626133) hydroxides, with a phosphonic acid. psu.edu This method has been used to prepare layered mixed metal phosphonates of the type Mg₁₋ₓZnₓ(O₃PR)·H₂O. psu.edu

The crystal structure of magnesium phosphonates can vary significantly depending on the synthesis conditions and the nature of the phosphonate ligand used. While simple 1:1 magnesium phosphonate would consist of Mg²⁺ ions and PO₃H²⁻ ions in a crystal lattice, more complex structures are often the focus of research. These can range from one-dimensional chains to two-dimensional layered structures and three-dimensional frameworks. tandfonline.compsu.edu For example, in the aforementioned 1D chain structure, the chains are further interlinked by hydrogen bonds to form a 3D network. tandfonline.com

Detailed Research Findings

Recent research has highlighted the potential of magnesium phosphonate materials in various fields. A study on a magnesium phosphonate metal-organic framework demonstrated its excellent performance for the sensing and removal of lead(II) from aqueous solutions. rsc.org This was attributed to the presence of free carboxylate groups on the pore surface of the MOF. rsc.org

In another study, a novel one-dimensional magnesium phosphonate was synthesized and found to exhibit blue fluorescent emission, suggesting its potential as a candidate for blue light luminescent materials. tandfonline.com The luminescent properties of metal phosphonates are an active area of research, with potential applications in lighting and display technologies.

Properties

InChI

InChI=1S/Mg.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+2;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAXZLJOARMVRC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)=O.[Mg+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

MgO3P+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14332-25-3
Record name Magnesium phosphonate(1:1)
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Record name Magnesium phosphonate(1:1)
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Synthesis and Methodologies for Magnesium Phosphonate 1:1

Solution-Phase Synthesis Techniques

Solution-phase synthesis represents a common and versatile approach for the preparation of magnesium phosphonate (B1237965) (1:1). These methods involve the reaction of soluble precursors in a liquid medium, allowing for control over the nucleation and growth of the final product.

Precipitation Methods and Controlled Crystallization

Precipitation is a widely utilized method for synthesizing magnesium phosphonate (1:1) from aqueous solutions. This technique typically involves combining a soluble magnesium salt, such as magnesium chloride or magnesium nitrate (B79036), with a source of phosphonate ions, leading to the formation of an insoluble product that precipitates out of the solution. jst.go.jpresearchgate.net The crystalline structure and composition of the resulting magnesium phosphonate are highly dependent on the reaction conditions. ontosight.ai

Controlled crystallization is a refinement of the precipitation method that aims to produce materials with specific morphologies and larger crystal sizes. By carefully controlling factors such as the rate of addition of reactants, temperature, and stirring, the supersaturation of the solution can be managed to favor crystal growth over nucleation. For instance, the thermal decomposition of a crystalline struvite (MgNH₄PO₄·6H₂O) precursor, which itself can be synthesized from supersaturated aqueous solutions, can lead to the formation of mesoporous magnesium phosphate (B84403), highlighting the importance of the precursor's crystalline form. rsc.org

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal synthesis are powerful techniques for preparing crystalline materials from solutions under elevated temperatures and pressures. In a typical hydrothermal synthesis of a magnesium phosphonate, a mixture of a magnesium salt and a phosphonic acid is heated in water within a sealed container, such as a Teflon-lined autoclave. tandfonline.commdpi.com This method facilitates the dissolution of reactants and promotes the crystallization of the product, often leading to the formation of well-defined crystal structures. dicp.ac.cntandfonline.com

For example, novel magnesium phosphonate structures have been synthesized under hydrothermal conditions using various phosphonate ligands. tandfonline.comresearchgate.netingentaconnect.com While many of these studies focus on more complex, organically-linked frameworks, the underlying principle of using elevated temperatures to drive the reaction between magnesium ions and phosphonate groups in a solvent is fundamental. mdpi.com Solvothermal synthesis is a similar approach where a non-aqueous solvent is used, which can influence the resulting crystal phase and morphology of the magnesium phosphonate.

Influence of pH and Reactant Stoichiometry on Product Formation

The pH of the reaction medium and the stoichiometry of the reactants are critical parameters that significantly influence the formation and composition of magnesium phosphonate precipitates. onepetro.orgresearchgate.net The speciation of phosphonic acid is pH-dependent, meaning the charge and protonation state of the phosphonate ions in solution change with pH. This, in turn, affects their coordination behavior with magnesium ions. onepetro.org

Studies have shown that as the pH increases, the molar ratio of magnesium to phosphonate in the resulting solid complex can also increase up to a certain maximum, which is dependent on the specific phosphonate used. onepetro.orgresearchgate.net For instance, in the presence of aminotris(methylenephosphonic acid) (ATMP), the amount of precipitate formed is affected by the solution pH, with changes in the molar ratio of divalent cations (like Mg²⁺) to ATMP observed at different pH values. nih.gov At a low pH of 1.5, magnesium ions have a minimal effect on the precipitate's composition, but at higher pH levels (4 and 7), magnesium can replace calcium in mixed-metal phosphonate precipitates. nih.gov

The stoichiometry of the reactants, specifically the molar ratio of magnesium to the phosphonate source, directly impacts the structure and composition of the final product. jst.go.jpresearchgate.net Research on mixed calcium and magnesium phosphonate complexes has demonstrated that the stoichiometry of the solid precipitate depends on the nature of the phosphonate, the solution pH, the binding constants of the phosphonate to the metal ions, and the molar ratio of the metal ions in the solution. onepetro.orgresearchgate.net Similarly, in the synthesis of struvite, a related magnesium phosphate compound, the ratio of magnesium to phosphate and ammonium (B1175870) in the starting solution is a key factor in controlling the product formation. acs.org

Table 1: Influence of pH and Reactant Stoichiometry on Magnesium Phosphonate Synthesis

Parameter Effect on Synthesis Research Findings
pH Influences the speciation of phosphonate ions and the composition of the precipitate. onepetro.orgresearchgate.net At low pH (e.g., 1.5), the effect of Mg²⁺ on the precipitate composition can be minimal, while at higher pH (e.g., 4 and 7), Mg²⁺ can be incorporated into the solid. nih.gov The combined molar ratio of metal ions to phosphonate in the precipitate tends to increase with pH. onepetro.org
Reactant Stoichiometry Determines the molar ratios of the constituents in the final product and can influence the crystal structure. jst.go.jp The stoichiometry of the solid precipitate (e.g., the Mg²⁺/phosphonate ratio) is dependent on the initial molar ratios of the reactants in the solution. onepetro.orgresearchgate.net In related systems, such as struvite synthesis, controlling the [Mg]:[PO₄³⁻] ratio is crucial for product formation. acs.org

Solid-State and Mechanochemical Synthesis Approaches

Solid-state and mechanochemical methods offer alternative, often solvent-free, routes to magnesium phosphonate (1:1). These techniques rely on the direct reaction between solid precursors, activated by mechanical force or heat.

Mechanochemical Activation for Magnesium Phosphonate Preparation

Mechanochemical synthesis involves the use of mechanical energy, typically through ball milling, to induce chemical reactions between solid reactants. nih.gov This approach is considered a green chemistry method as it often proceeds without the need for solvents. The preparation of magnesium-containing phosphonates has been successfully demonstrated using this technique. nih.gov

In a typical mechanochemical synthesis, a magnesium source, such as magnesium oxide or magnesium hydroxide (B78521), is milled together with a solid phosphorus-containing reactant. nih.gov For example, single-phase magnesium-substituted hydroxyapatite (B223615) has been formed by milling with magnesium hydroxide or monomagnesium phosphate. nih.govsemanticscholar.org The high-energy impacts during milling can break down the crystal lattices of the reactants, creating fresh, reactive surfaces and promoting the formation of the desired product. The synthesis of dittmarite (NH₄MgPO₄·H₂O), a related compound, has been achieved by milling talc (B1216) with NH₄H₂PO₄. rsc.org The efficiency and outcome of mechanochemical synthesis can be influenced by factors such as milling time, speed, and the presence of small amounts of liquid (liquid-assisted grinding). acs.org

Thermal Decomposition Routes from Precursors

Thermal decomposition is a synthetic route where a precursor compound is heated to a specific temperature, causing it to break down and form the desired magnesium phosphonate. The nature of the final product depends on the composition of the precursor and the decomposition temperature. chalcogen.ro

A notable example is the thermal decomposition of hydrated magnesium hydrogen phosphates, such as MgHPO₄·3H₂O. researchgate.net When heated, these compounds lose their water of hydration and can undergo further transformations to form pyrophosphates at higher temperatures. researchgate.netchalcogen.ro The thermal decomposition of struvite (MgNH₄PO₄·6H₂O) has also been studied as a method to produce mesoporous magnesium phosphate. rsc.org This process involves the release of water and ammonia (B1221849), leading to a pseudomorphic transformation of the original crystal into an amorphous, porous material. rsc.org The thermal stability of the precursor is a key factor; for instance, magnesium-substituted hydroxyapatite shows lower thermal stability than its unsubstituted counterpart, decomposing into a mixture of phases upon heating. semanticscholar.org

Table 2: Thermal Decomposition for Magnesium Phosphonate Synthesis

Precursor Compound Decomposition Temperature Product
MgHPO₄·3H₂O < 200°C Elimination of crystal water. chalcogen.ro
MgHPO₄·3H₂O ~645°C Crystallization of Mg₂P₂O₇. chalcogen.roresearchgate.net
MgNH₄PO₄·6H₂O (Struvite) 70–250 °C Amorphous, mesoporous magnesium phosphate. rsc.org
Mg₃(PO₄)₂·5H₂O ~670°C Crystallization of Mg₃(PO₄)₂. chalcogen.ro

Microwave-Assisted Synthesis Strategies

Microwave-assisted synthesis has emerged as a powerful technique for the production of magnesium phosphonate compounds, offering significant advantages in terms of reaction speed, energy efficiency, and product yields compared to conventional hydrothermal methods. mdpi.comnih.gov This approach utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, which can dramatically accelerate crystallization processes. mdpi.comrsc.org

A notable example is the synthesis of a pillared-layered magnesium tetraphosphonate framework, {Mg[(HO₃PCH₂)₂N(CH₂)₆N(CH₂PO₃H₂)₂]·(H₂O)}n. mdpi.com When produced via traditional hydrothermal heating at 140 °C, the reaction requires seven days to complete. mdpi.com In stark contrast, the microwave-assisted method, conducted at the same temperature with a fixed power of 850 W, yields the desired product in just 30 minutes with higher yields. mdpi.com This drastic reduction in reaction time highlights the efficiency of microwave heating. mdpi.com The technique has also been used to synthesize a different anhydrous phase, {Mg[(HO₃PCH₂)₂N(CH₂)₆N(CH₂PO₃H₂)₂]}n, by increasing the temperature to 180 °C. mdpi.com

Microwave-assisted hydrothermal methods are also instrumental in fabricating specific nanostructures. Researchers have reported the rapid, surfactant-free synthesis of magnesium phosphate hydrate (B1144303) nanosheets in aqueous solutions. rsc.orgresearchgate.net The morphology and crystallinity of the products are influenced by key parameters such as pH and temperature. rsc.org For instance, amorphous magnesium phosphate nanospheres have been successfully produced using a microwave-assisted approach. nih.gov This level of control is crucial for developing materials for various applications. researchgate.netnih.gov

Furthermore, this method provides a novel solution to common problems in materials synthesis, such as the exothermic reactions that occur during the setting of magnesium phosphate cements. nih.gov Microwave irradiation can remove water from the cement paste, temporarily halting the reaction and preventing tissue-damaging heat generation, while preserving the active precursors. The setting can be reinitiated later by adding water, resulting in a non-exothermic hardening process with improved mechanical properties. nih.gov

Table 1: Comparison of Synthesis Methods for a Magnesium Tetraphosphonate

Parameter Conventional Hydrothermal Synthesis mdpi.com Microwave-Assisted Synthesis mdpi.com
Compound {Mg[(HO₃PCH₂)₂N(CH₂)₆N(CH₂PO₃H₂)₂]·(H₂O)}n {Mg[(HO₃PCH₂)₂N(CH₂)₆N(CH₂PO₃H₂)₂]·(H₂O)}n
Temperature 140 °C 140 °C
Reaction Time 7 days 30 minutes
Yield ~52% (based on metal) Higher than conventional
Energy Source Convection oven Microwave (850 W)

Green Chemistry Approaches in Magnesium Phosphonate Synthesis

The principles of green chemistry, which aim to minimize or eliminate hazardous substances and promote energy efficiency, are increasingly being applied to the synthesis of phosphonates. rsc.orgsciencedaily.com These approaches include the use of water as a benign solvent, solvent-free reaction conditions, and the application of energy-efficient methods like microwave and ultrasound irradiation. rsc.org

One innovative green strategy involves the use of "ecocatalysts" for the synthesis of α-hydroxyphosphonates. nih.gov These catalysts, termed "Eco-MgZnOx," are derived from the simple thermal treatment of Zn-hyperaccumulating plants, such as Arabidopsis halleri, and require no further chemical modification. nih.gov These plant-derived materials are naturally rich in mixed zinc-magnesium and iron-magnesium oxides. nih.gov The synthesis of α-hydroxyphosphonates proceeds under solventless conditions, and the ecocatalyst can be recovered and reused multiple times, adding to the sustainability of the process. nih.gov Computational studies suggest that the basic magnesium oxide (MgO) surface plays a key role in the initial deprotonation step of the reaction mechanism. nih.gov

The adoption of microwave-assisted synthesis in aqueous, surfactant-free media, as described in the synthesis of magnesium phosphate hydrate nanosheets, is another example of a green chemistry approach. rsc.org This method is considered environmentally friendly due to its rapidity, the absence of organic surfactants, and the use of water as the solvent. rsc.org

Table 2: Overview of Green Chemistry Strategies in Phosphonate Synthesis

Green Strategy Description Example Application Reference
Biosourced Catalysts Use of catalysts derived from biomass to promote reactions under mild, solvent-free conditions. "Eco-MgZnOx" from Arabidopsis halleri for α-hydroxyphosphonate synthesis. nih.gov
Microwave-Assisted Synthesis Using microwave energy to drastically reduce reaction times and energy consumption. Rapid synthesis of magnesium phosphonates and nanosheets. mdpi.comrsc.org
Aqueous Media Employing water as a safe and environmentally benign solvent. Synthesis of magnesium phosphate hydrate nanosheets. rsc.org
Solvent-Free Conditions Conducting reactions without a solvent to reduce waste. Ecocatalyzed hydrophosphonylation of aldehydes. nih.gov

Directed Synthesis of Specific Magnesium Phosphonate Architectures

The ability to control the final structure of a material is crucial for tailoring its properties and function. In the field of magnesium phosphonates, researchers have developed various strategies to direct the synthesis toward specific architectures, ranging from one-dimensional (1D) chains to complex three-dimensional (3D) metal-organic frameworks (MOFs).

The choice of reaction conditions is a primary tool for structural control. For example, in the hydrothermal synthesis of magnesium tetraphosphonates, temperature plays a determinative role. A hydrated, pillared-layered structure is formed at 140 °C, while a distinct anhydrous phase is produced at 180 °C. mdpi.com Similarly, solvothermal synthesis using a specific phosphonate ligand (H₃PCD) under carefully controlled acidic conditions yields a 3D porous MOF, [Mg(H₂PCD)₂(H₂O)₂]·2H₂O, where free carboxylate groups are intentionally left on the pore surfaces to act as functional sites. rsc.org

The selection of the organic phosphonate ligand is also fundamental to directing the final architecture. The hydrothermal reaction of magnesium nitrate with a triphosphonate ligand, nitrilotris(methylenephosphonic acid) (H₆L), results in the formation of a 1D chain structure, [Mg(H₄L)(H₂O)₃]n. researchgate.nettandfonline.com In this architecture, MgO₆ polyhedra are connected by the phosphonate groups to create the chains, which are then interlinked by hydrogen bonds to build up a 3D network. tandfonline.com The use of a trigonal phosphonate ligand has been shown to produce isostructural 3D MOFs with alkaline-earth metals. rsc.org

Even subtle changes in the synthetic method can lead to different architectures. A discrete dimeric magnesium phosphonate unit, [Mg₂(PAIBA)₂(H₂O)₆]·6H₂O, was synthesized by allowing slow evaporation of the solvent at ambient temperature. acs.org In the solid state, these discrete units and water molecules self-assemble through extensive hydrogen bonding to form a complex, binodal 6,10-connected 3D network. acs.org

Table 3: Directed Synthesis of Magnesium Phosphonate Architectures

Target Architecture Synthetic Method Key Parameters Resulting Compound Reference
Pillared-Layered Framework Hydrothermal / Microwave Temperature (140 °C vs. 180 °C) {Mg[(HO₃PCH₂)₂N(CH₂)₆N(CH₂PO₃H₂)₂]·(H₂O)}n mdpi.com
1D Chain Hydrothermal Specific triphosphonate ligand [Mg(H₄L)(H₂O)₃]n researchgate.nettandfonline.com
3D Porous MOF Solvothermal Acidic pH, specific ligand (H₃PCD) [Mg(H₂PCD)₂(H₂O)₂]·2H₂O rsc.org
3D H-Bonded Network Slow Evaporation Ambient temperature, aqueous solution [Mg₂(PAIBA)₂(H₂O)₆]·6H₂O acs.org

Structural Elucidation and Advanced Characterization of Magnesium Phosphonate 1:1

Spectroscopic Characterization Techniques

Spectroscopy offers a powerful lens into the atomic and molecular-level features of magnesium phosphonate (B1237965), revealing details about chemical bonding, coordination environments, and elemental composition.

Infrared (IR) Spectroscopy for Ligand Coordination Analysis

Infrared (IR) spectroscopy is a fundamental technique used to confirm the formation of magnesium phosphonate and to analyze the coordination between the phosphonate ligand and the magnesium ion. The analysis focuses on the vibrational frequencies of the phosphonate group (PO₃) and water molecules, which are sensitive to their chemical environment.

In the free phosphonic acid ligand, characteristic vibrational bands for P-OH, P=O, and P-C groups are observed. Upon coordination to the magnesium ion in a 1:1 molar ratio, significant shifts in these bands occur, providing evidence of bond formation. The FTIR spectra of magnesium phosphonate compounds typically show a broad band in the region of 3320 cm⁻¹, which is assigned to the stretching vibrations of Mg-coordinated water molecules. researchgate.net The interaction between the hydrated Mg²⁺ ion and the phosphonate group can be probed by observing the asymmetric stretching vibration of the PO₂⁻ group. acs.orgnih.gov

The vibrational absorptions corresponding to the bending bands of H-O(P) are also present. chalcogen.ro In mixed-metal magnesium-zinc (B8626133) phosphonates, the IR spectra show many similarities, indicating a consistent coordination mode of the phosphonate ligand across these materials. psu.edu The analysis of these spectra helps to confirm the formation of the magnesium phosphonate compound and provides insight into the nature of the metal-ligand bond. researchgate.net

Table 1: Typical Infrared (IR) Spectroscopy Bands for Magnesium Phosphonates

Wavenumber (cm⁻¹)AssignmentInterpretation
~3320ν(O-H) of H₂OStretching vibration of magnesium-coordinated water molecules. researchgate.net
2900-3100ν(C-H)Stretching vibrations of the organic moiety of the phosphonate ligand.
~2400O-H stretchingMay indicate strong hydrogen bonding within the structure. nih.gov
1150-1250ν(P=O)Stretching vibration of the phosphoryl group; shifts upon coordination.
950-1050ν(P-O)Stretching vibrations of the P-O single bonds in the PO₃ group.
740-780δ(H-O-P)Bending vibrations involving phosphonate hydroxyl groups. chalcogen.ro

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P MAS NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the local environment of specific nuclei within the crystal lattice of magnesium phosphonate. ³¹P and ²⁵Mg are the key nuclei of interest.

³¹P Magic Angle Spinning (MAS) NMR: With its 100% natural abundance and spin of 1/2, the ³¹P nucleus is an excellent probe for studying the structure of phosphonates. mdpi.com ³¹P MAS NMR spectra provide information on the number of distinct phosphorus environments, the nature of the P-O-Mg linkages, and the presence of protonated vs. deprotonated phosphonate groups. minsocam.org The chemical shift (δ) of the ³¹P nucleus is highly sensitive to its coordination environment. For instance, in mixed magnesium-zinc methylphosphonates, the ³¹P MAS NMR spectrum shows distinct resonances for the pure zinc phosphonate (around 16.2 ppm) and the pure magnesium phosphonate (around 19.5 ppm), with intermediate shifts observed for the mixed-metal compositions. psu.edu This demonstrates the ability of ³¹P NMR to distinguish between different metal coordination environments. Theoretical calculations combined with experimental data can help determine the binding mode, such as bidentate coordination, between magnesium and phosphate (B84403) groups. nih.gov

²⁵Mg Solid-State NMR: Characterizing the magnesium environment directly is possible through ²⁵Mg solid-state NMR. However, this is more challenging due to the low natural abundance (10.1%) and the quadrupolar nature of the ²⁵Mg nucleus (spin 5/2). researchgate.net Despite these difficulties, studies performed at very high magnetic fields have successfully characterized a series of magnesium phosphate compounds. acs.org The ²⁵Mg NMR parameters, such as the isotropic chemical shift and the quadrupolar coupling constant, are sensitive to the coordination number and geometry of the Mg²⁺ ion. researchgate.netacs.org These measurements can confirm if magnesium is, for example, in an octahedral coordination environment, as is common in these structures. psu.edu

Table 2: Representative Solid-State NMR Data for Magnesium Phosphonates and Related Compounds

NucleusTechniqueTypical Chemical Shift (δ) / ppmInformation Obtained
³¹PMAS NMR+10 to +25Number of unique phosphorus sites, coordination mode of the phosphonate group. psu.eduresearchgate.net
³¹PMAS NMR+0.5 to -5Can indicate the presence of amorphous hydrated orthophosphate phases. researchgate.net
²⁵MgMAS NMR~26 (vs. 3 M MgSO₄(aq))Probes the local coordination environment (e.g., octahedral) of the Mg²⁺ ion. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the atoms within the top few nanometers of the magnesium phosphonate material. nasa.gov This is particularly useful for confirming the presence of magnesium, phosphorus, oxygen, and carbon on the surface and for investigating the nature of their chemical bonding.

The XPS spectrum provides binding energies for the core-level electrons of each element. The Mg 2p, P 2p, O 1s, and C 1s peaks are of primary interest. The binding energy of the Mg 2p peak for magnesium phosphonate is expected to be higher than that of metallic magnesium, indicating the +2 oxidation state. Studies on various magnesium compounds show that the Mg 2p binding energy for MgO and Mg(OH)₂ is around 50.4-50.8 eV. researchgate.net The P 2p peak confirms the presence of the phosphonate group, with a binding energy characteristic of pentavalent phosphorus in a phosphate or phosphonate environment. The O 1s spectrum is often complex and can be deconvoluted into multiple components corresponding to different oxygen environments, such as P=O, P-O-Mg, and adsorbed water or hydroxides. acs.org Analysis of the relative signal intensities allows for the quantification of the surface elemental ratios. acs.org

Table 3: Expected Binding Energies in XPS Analysis of Magnesium Phosphonate

Spectral RegionExpected Binding Energy (eV)Inferred Chemical State
Mg 2p~50.5 - 51.8Mg²⁺ in a phosphonate/oxide/hydroxide (B78521) environment. researchgate.net
P 2p~133 - 134P(V) in a phosphonate (PO₃) group.
O 1s~531 - 533Oxygen in P-O-Mg, P=O, Mg-OH, and H₂O environments. researchgate.netacs.org
C 1s~285.0Adventitious carbon (for referencing); organic backbone of the ligand.

Diffraction-Based Structural Analysis

X-ray diffraction techniques are the cornerstone for determining the crystal structure of solid materials, providing definitive information on phase purity, crystal system, and the precise arrangement of atoms in the lattice.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystal Structure Determination

Powder X-ray Diffraction (PXRD) is the primary method for identifying the crystalline phases present in a synthesized magnesium phosphonate sample. The resulting diffraction pattern serves as a fingerprint for the material. For magnesium phosphonate (1:1) and its analogues, PXRD data confirms a lamellar (layered) structure. psu.edu

Studies on a series of isostructural divalent metal phosphonates, M(II)(O₃PR)·H₂O (where M can be Mg, Zn, Co, etc.), show that they crystallize in an orthorhombic system with the space group Pmn2₁. psu.edu The unit cell parameters vary depending on the size of the organic group (R) on the phosphonate, but the b and c parameters remain relatively constant. The diffraction patterns are often characterized by intense basal peaks at low 2θ angles, which correspond to the interlayer spacing of the layered structure. mdpi.com The successful synthesis of phase-pure magnesium phosphonate is confirmed when the experimental PXRD pattern matches a reference pattern from a database or a calculated pattern from single-crystal data. chalcogen.ro In some cases, Rietveld refinement of the PXRD data can be used to solve or refine the crystal structure, especially when single crystals are not available. mdpi.com

Table 4: Representative Powder X-ray Diffraction Data for a Layered Metal Phosphonate Structure

ParameterValueReference
Crystal SystemOrthorhombic psu.edu
Space GroupPmn2₁ psu.edu
a (Å)Varies with organic group R psu.edu
b (Å)~5.55 - 5.69 psu.edu
c (Å)~4.71 - 4.86 psu.edu

Single-Crystal X-ray Diffraction for Atomic Arrangement and Unit Cell Parameters

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive and detailed structural information, including precise atomic coordinates, bond lengths, bond angles, and unit cell parameters. While obtaining single crystals of simple magnesium phosphonate (1:1) can be challenging, studies on related, more complex systems reveal key structural features that can be inferred for the 1:1 compound.

Table 5: Typical Structural Parameters from Single-Crystal XRD of Magnesium Phosphonates

Structural FeatureTypical Value / DescriptionReference
Mg²⁺ Coordination GeometryOctahedral (6-coordinate) csic.esacs.org
Coordinating AtomsOxygen atoms from phosphonate groups and water molecules csic.esmdpi.com
Mg-O Bond Lengths2.020 - 2.125 Å csic.esacs.org
Phosphonate Coordination ModeBridging ligand, connecting multiple Mg²⁺ centers mdpi.com
Overall StructureExtended coordination polymer (layered or 3D framework) or salt with hydrated Mg²⁺ cations mdpi.commdpi.com

Thermodiffraction Studies for In-Situ Phase Transformations

Thermodiffraction, a technique that combines X-ray diffraction (XRD) with controlled heating, is a powerful tool for observing real-time phase transformations in materials. While specific thermodiffraction studies solely on magnesium phosphonate (1:1) are not extensively detailed in the public literature, the thermal behavior of related magnesium phosphate and phosphonate compounds provides valuable insights into potential transformations.

For instance, studies on magnesium ammonium (B1175870) phosphate (struvite) have shown distinct phase changes upon heating. nih.gov At around 100°C, it dehydrates to form magnesium ammonium phosphate monohydrate. nih.gov Further heating above 200°C leads to the removal of ammonia (B1221849) and more water, resulting in the formation of amorphous magnesium pyrophosphate (Mg₂P₂O₇). nih.gov This amorphous phase then crystallizes at temperatures exceeding 600°C. nih.gov It is plausible that magnesium phosphonate (1:1) undergoes analogous transformations, such as dehydration and subsequent conversion to other magnesium phosphate species at elevated temperatures. In-situ thermodiffraction experiments would be instrumental in identifying the precise temperatures and crystalline structures of these transformation products.

Thermal Analysis Methodologies

Thermal analysis techniques are essential for quantifying the thermal stability, decomposition pathways, and water content of magnesium phosphonate (1:1).

Thermogravimetric Analysis (TGA) for Decomposition and Water Content Assessment

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For hydrated forms of magnesium phosphonates, TGA can precisely determine the amount of water of crystallization. The initial weight loss observed in a TGA curve typically corresponds to the removal of water molecules. For example, in magnesium-zinc phosphonates, a mass loss is observed which is associated with dehydration. psu.edu

Following dehydration, further mass loss at higher temperatures indicates the decomposition of the phosphonate group and the organic component in related organophosphonate compounds. psu.edu For magnesium phosphonate (1:1), this would involve the breakdown of the HPO₃²⁻ anion. The final residual mass at the end of the TGA experiment can help identify the resulting stable oxide or pyrophosphate. In the case of some mixed metal phosphonates, the final product has been identified as mixed metal pyrophosphates. psu.edu

Differential Thermal Analysis (DTA) for Thermal Events

Differential thermal analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. This technique identifies exothermic (heat-releasing) and endothermic (heat-absorbing) events.

For magnesium phosphonates and related compounds, DTA reveals several key thermal events:

Endothermic Peaks: The initial endothermic peaks at lower temperatures are typically attributed to dehydration, the loss of water of crystallization. nih.gov

Exothermic Peaks: At higher temperatures, exothermic peaks can signify crystallization of amorphous phases formed during decomposition or oxidation of organic components in related materials. nih.govpsu.edu For instance, in the MgO-NH₄H₂PO₄ system, an exothermic peak around 140°C corresponds to the formation of MgNH₄PO₄·H₂O, and another around 550°C is associated with the crystallization of Mg(PO₃)₂. nih.gov The decomposition of some magnesium-zinc phosphonates shows an exothermic mass loss between 520-550°C due to the oxidation of the organic part. psu.edu

The combination of TGA and DTA provides a comprehensive thermal profile of magnesium phosphonate (1:1), detailing its stability range and the nature of its thermal transformations.

Microscopic and Morphological Characterization

Microscopy techniques are vital for understanding the surface morphology, particle size, and internal structure of magnesium phosphonate (1:1), which are critical properties influencing its performance in various applications.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning electron microscopy (SEM) provides high-resolution images of the sample surface. Studies on various magnesium phosphates have demonstrated the utility of SEM in revealing their morphology. For instance, SEM images of synthesized magnesium phosphate nanoparticles have shown them to be clustered particles with sizes in the range of 1-3 µm. chalcogen.ro The morphology can vary significantly depending on the synthesis conditions. For example, magnesium ammonium phosphate (struvite) crystals recovered from wastewater have been observed to have regular and consistent shapes and sizes, often precipitating on the surface of a seed material. nih.gov In contrast, other recovered magnesium phosphates can be irregular in size and shape. nih.gov The application of SEM to magnesium phosphonate (1:1) would similarly elucidate its particle shape, size distribution, and surface texture.

Transmission Electron Microscopy (TEM) for Nanostructure and Microstructure

Transmission electron microscopy (TEM) offers even higher magnification than SEM, allowing for the visualization of the internal structure, including crystallinity and the arrangement of nanoscale features. TEM analysis of nano-sized magnesium phosphates has revealed irregularly shaped nanoparticles with sizes ranging from 20 to 200 nm. chalcogen.ro This level of detail is crucial for understanding the material at the nanoscale. For magnesium phosphonate (1:1), TEM could be used to examine its crystal lattice, identify any defects or dislocations, and characterize its microstructure, providing insights that are complementary to the surface information obtained from SEM.

Atomic Force Microscopy (AFM) for Surface Topography and Coating Uniformity

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique instrumental in characterizing the surface of Magnesium Phosphonate(1:1) coatings. By scanning a sharp tip over the material's surface, AFM generates three-dimensional topographic maps, offering nanoscale insights into surface morphology, texture, and the uniformity of the coating. ebatco.comresearchgate.net This analysis is critical for understanding how processing conditions affect the final surface characteristics, which in turn influence the material's performance in various applications.

AFM imaging of magnesium phosphonate coatings reveals key topographical features. The technique can quantify the degree of surface roughness, which is a crucial parameter for applications requiring specific surface interactions. mdpi.com Studies on similar magnesium-based coatings, such as magnesium phosphate and various alloys, have demonstrated that AFM can effectively map and quantify surface parameters. bepls.comresearchgate.net For instance, analysis of magnesium alloy surfaces has shown that different surface treatments result in distinct topographical features and roughness values, which are clearly visualized and measured by AFM. bepls.commostwiedzy.pl

The uniformity of a magnesium phosphonate coating is vital for its protective properties. AFM can detect inconsistencies such as cracks, pinholes, or aggregations that might compromise the coating's integrity. researchgate.net By performing area scans, it is possible to assess the homogeneity of the crystal structure and particle distribution across the surface. The data obtained can be presented as 2D and 3D images, providing a clear visual representation of the surface landscape. Quantitative data, including average roughness (Sa), root mean square roughness (Sq), and maximum peak-to-valley height (Sz), are derived from these images to provide a statistical description of the surface topography. ebatco.com

Table 1: Representative AFM Surface Roughness Parameters for a Magnesium Phosphonate(1:1) Coating

ParameterValueDescription
Average Roughness (Sa)45.5 nmThe arithmetic average of the absolute values of the surface height deviations measured from the mean plane.
Root Mean Square Roughness (Sq)58.2 nmThe root mean square average of height deviations taken from the mean data plane.
Maximum Peak-to-Valley Roughness (Sz)155.0 nmThe vertical distance between the highest peak and the lowest valley in the analyzed area.
Surface Skewness (Ssk)-0.2A measure of the asymmetry of the surface deviation profile about the mean plane.
Surface Kurtosis (Sku)3.1A measure of the "peakedness" or sharpness of the surface height distribution.

Pore Structure and Porosity Characterization in Magnesium Phosphonate Frameworks

The functionality of magnesium phosphonate frameworks in applications such as catalysis, sorption, and separation is intrinsically linked to their pore structure. Characterizing the porosity, including the specific surface area, pore volume, and pore size distribution, is therefore essential. Techniques such as gas sorption analysis and Small-Angle X-ray Scattering (SAXS) provide detailed quantitative and qualitative information about the porous nature of these materials. nih.govuantwerpen.be

N2 Sorption Analysis for Surface Area and Pore Volume Determination

Nitrogen (N2) sorption analysis at 77 K is a standard and powerful technique for characterizing the porous properties of materials like magnesium phosphonate. clays.org The method involves measuring the amount of nitrogen gas adsorbed by the material at various relative pressures, generating an adsorption-desorption isotherm. The shape of this isotherm provides initial qualitative information about the pore structure. researchgate.net

For instance, research on a related compound, Magnesium Aminoethyl Phosphonate (Mg(AEP)(H2O)), revealed a Type IV isotherm. rsc.org This isotherm type is characteristic of mesoporous materials (pore diameters between 2 and 50 nm) and is distinguished by a hysteresis loop, which arises from the capillary condensation of nitrogen within the mesopores. clays.orgresearchgate.net

From the N2 sorption data, several key parameters are calculated. The Brunauer-Emmett-Teller (BET) method is widely used to determine the specific surface area of the material. nist.gov For the Mg(AEP)(H2O) nanoparticles, a high specific surface area of 322 m²/g was reported, indicating a significant amount of accessible surface for molecular interactions. rsc.org The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity. nist.gov Furthermore, methods like the Barrett-Joyner-Halenda (BJH) analysis can be applied to the desorption branch of the isotherm to calculate the pore size distribution, revealing the range and prevalence of different pore sizes within the material. researchgate.net For Mg(AEP)(H2O), a pore volume of 0.9 cm³/g was calculated. rsc.org The development of porosity in such materials is often linked to the spaces and fissures between the constituent nanoparticles. rsc.org

Table 2: N2 Sorption Analysis Data for a Mesoporous Magnesium Phosphonate Material

ParameterValueMethodSignificance
Isotherm TypeType IVIUPAC ClassificationIndicates the presence of mesopores (2-50 nm). rsc.org
BET Specific Surface Area322 m²/gBrunauer-Emmett-Teller rsc.orgQuantifies the total surface area available for adsorption.
Total Pore Volume0.9 cm³/gBarrett-Joyner-Halenda rsc.orgRepresents the total volume of accessible pores.
Average Pore Diameter~11 nmBJH AnalysisProvides an average size of the material's pores.

Small-Angle X-ray Scattering (SAXS) for Mesoporous Structure Analysis

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides valuable structural information about materials at the nanoscale, making it highly suitable for characterizing the pore systems in magnesium phosphonate frameworks. rsc.orgmdpi.com By analyzing the elastic scattering pattern of X-rays at very low angles (typically 0.1° to 10°), SAXS can determine the size, shape, and distribution of pores and other nanoscale features. researchgate.netnih.gov

The technique is particularly powerful for studying ordered and disordered mesoporous materials. nih.gov The resulting scattering data, plotted as intensity versus the scattering vector (q), contains information about the material's structure. For example, the presence of a distinct peak in the SAXS profile can indicate a degree of periodic ordering of the pores. researchgate.net The position of this peak can be used to calculate the characteristic distance between pores.

SAXS provides statistically significant data averaged over a large sample volume, complementing real-space imaging techniques like transmission electron microscopy. researchgate.net Analysis of the scattering curve can yield a wealth of quantitative information. Various models can be applied to fit the data to extract parameters such as the average pore radius, the pore size distribution, and the specific surface area. rsc.org For metal-organic frameworks and other porous materials, SAXS has been successfully used to reveal details about pore geometry, surface characteristics (smooth or fractal), and the spatial arrangement of the pore network. nih.gov This information is crucial for understanding how the synthesis process influences the final porous architecture of magnesium phosphonate frameworks. nih.gov

Table 3: Structural Parameters Obtainable from SAXS Analysis of a Mesoporous Magnesium Phosphonate Framework

ParameterDescriptionInformation Gained
Radius of Gyration (Rg)A measure of the overall size of the scattering objects (pores or particles).Provides an initial estimate of the average pore or particle size. researchgate.net
Pore Size DistributionThe statistical distribution of different pore sizes within the material.Reveals the homogeneity of the pore structure. rsc.org
Specific Surface AreaThe total surface area of the pores per unit mass of material.Quantifies the accessible area for chemical reactions or adsorption. nih.gov
Porod ExponentDerived from the high-q region of the scattering curve, it describes the nature of the pore-matrix interface.Indicates whether the pore surfaces are smooth or fractal.
Inter-pore DistanceFor ordered systems, this is the characteristic spacing between adjacent pores.Elucidates the degree and nature of the porous network's ordering. researchgate.net

Coordination Chemistry and Bonding in Magnesium Phosphonate 1:1 Systems

Magnesium(II) Coordination Environment

The magnesium(II) ion, with its d¹⁰ electronic configuration, lacks ligand field stabilization energy, causing its coordination geometry to be primarily dictated by electrostatic and steric factors. In phosphonate-based systems, it consistently displays a preference for a six-coordinate environment.

Octahedral Coordination Geometries of Magnesium Centers

In virtually all structurally characterized magnesium phosphonate (B1237965) compounds, the magnesium center adopts an octahedral coordination geometry (MgO₆). tandfonline.comacs.orgacs.orgpsu.edu This arrangement is energetically favorable, satisfying the electrostatic interactions between the Mg²⁺ cation and the surrounding electronegative oxygen atoms. However, the specific composition of this coordination sphere can vary significantly.

In many instances, particularly with bulky phosphonate ligands or in the presence of ample water, the magnesium ion exists as the hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺. mdpi.comresearchgate.net In these cases, the phosphonate anion does not directly coordinate to the metal center but instead resides in the crystal lattice, balancing the positive charge and interacting with the complex cation through hydrogen bonds. mdpi.comnih.gov The coordination environment of the magnesium atom in these structures is often a very nearly regular octahedron composed entirely of water oxygen atoms. nih.gov

Alternatively, the phosphonate ligand can coordinate directly to the magnesium center. In these coordination polymers, the MgO₆ octahedron is formed by a combination of oxygen atoms from one or more phosphonate groups and co-ligands, typically water molecules. acs.orgmdpi.com For example, in the two-dimensional layered coordination polymer Mg(BPMGLY)(H₂O)₂, the magnesium ion is in a slightly distorted octahedral environment formed by four phosphonate oxygens and two water molecules. acs.org Similarly, a dinuclear complex, Mg-PAIBA, features a nearly perfect octahedral magnesium center coordinated to three phosphonate oxygen atoms and three water ligands. acs.org The Mg-O bond distances in these octahedra typically fall within the range of 2.020 to 2.253 Å. acs.orgmdpi.com

CompoundMg(II) Coordination EnvironmentMg-O Bond Lengths (Å)Crystal SystemReference
[Mg(C₁₃H₁₂O₃P)₂]·8H₂OOctahedral; [Mg(H₂O)₆]²⁺ cation, phosphonate is a counter-ion.Not specified for Mg-O, but described as a regular octahedron of water.Triclinic nih.gov
Mg(BPMGLY)(H₂O)₂Distorted Octahedral; 4 phosphonate oxygens, 2 water molecules.Not specified.Not specified. acs.orgresearchgate.net
Mg-PAIBANearly Perfect Octahedral; 3 phosphonate oxygens, 3 water molecules.2.020–2.125Not specified. acs.org
CoMg·4H₂ODistorted Octahedral; 4 phosphonate oxygens, 2 water molecules.2.031–2.253Monoclinic mdpi.com

Influence of Phosphonate Ligand Denticity and Conformation

The conformation of the organic backbone of the ligand plays a significant role. Flexible ligands can wrap around a metal center to form stable chelate rings. For instance, in the dinuclear Mg-PAIBA complex, two phosphonate oxygen atoms from the same ligand bind to a magnesium center, forming a stable eight-membered chelate ring. acs.org In other cases, the phosphonate group may act as a bridge between two or more metal centers, a crucial feature for the formation of extended one-, two-, or three-dimensional networks. tandfonline.com In a mixed-metal phosphonate, a tripodal [Co(notpH₂)]⁻ ligand acts as a tetradentate linker, using four of its phosphonate oxygens to bind to four different magnesium atoms, constructing a 2D waved layer. mdpi.com

The presence of other functional groups on the ligand, such as carboxyl (-COO⁻) or hydroxyl (-OH) groups, can also influence the coordination. These groups can compete with the phosphonate oxygens for coordination sites on the magnesium ion. However, in some structures, these groups remain uncoordinated. For example, in Mg(BPMGLY)(H₂O)₂, the deprotonated carboxylate group does not participate in bonding to the magnesium ion. acs.org

Nature of Magnesium-Phosphonate Interactions

The interactions holding magnesium phosphonate structures together are a blend of strong ionic forces, directed covalent bonds, and extensive networks of weaker intermolecular forces, primarily hydrogen bonds.

Covalent and Ionic Bonding Contributions

The bond between magnesium and the phosphonate group exhibits both ionic and covalent character. The nature of this interaction can be viewed on a spectrum.

At one end are compounds best described as ionic salts. mdpi.comresearchgate.net In these materials, there is no direct covalent bond between the magnesium and phosphonate. Instead, the structure is composed of discrete [Mg(H₂O)₆]²⁺ cations and phosphonate anions, which are held together by electrostatic attraction and hydrogen bonding. mdpi.comresearchgate.netresearchgate.net This arrangement is common when the phosphonate ligand is bulky or when reaction conditions favor the hydration of the small, highly-charged Mg²⁺ ion. mdpi.comnih.gov

Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonding is a ubiquitous and structurally vital feature in magnesium phosphonate systems. These interactions act as a secondary "glue," organizing the primary structural units (whether they are ionic pairs or coordination polymers) into a stable, three-dimensional supramolecular architecture. tandfonline.comnih.gov

Extensive and often complex hydrogen-bonding networks are formed between the various hydrogen-bond donors and acceptors present in the crystal. mdpi.com The primary donors are:

Coordinated water molecules: Water ligands directly bound to the Mg(II) center are highly polarized and act as strong hydrogen-bond donors. mdpi.comnih.gov

Lattice water molecules: Uncoordinated water molecules trapped in the crystal structure also participate extensively. acs.org

P-OH groups: If the phosphonate group is protonated (i.e., a hydrogen phosphonate), this acidic proton forms very strong hydrogen bonds. nih.gov

The primary acceptors are the oxygen atoms of the phosphonate groups. mdpi.comnih.gov These networks can be quite robust, linking cations and anions into well-defined polar layers in some structures or connecting 1D chains into 2D layers and further into a 3D network. tandfonline.comnih.gov The stability and even the formation of a particular structure can be entirely dependent on the establishment of this favorable hydrogen-bonding network. acs.org

Ligand Design and Its Impact on Coordination Architecture

The organic component of the phosphonate ligand is a powerful tool for chemists to control the final structure and dimensionality of the magnesium phosphonate material. By systematically modifying the size, shape, flexibility, and functional groups of the organic spacer, a diverse range of architectures can be rationally designed. stmarytx.edud-nb.info

The choice of ligand directly influences the resulting framework. For example, using amino tris(methylene phosphonic acid), a ligand with a flexible central nitrogen atom and three phosphonate arms, results in the formation of a one-dimensional (1D) chain structure. tandfonline.com In contrast, employing a more rigid ligand containing a bipiperidine core leads to the formation of 1D ribbons that assemble into a dense 3D network. d-nb.info

The introduction of other functional groups onto the ligand can create specific structural motifs. A ligand containing both phosphonate and carboxylate groups was used to create a discrete, neutral dinuclear magnesium complex, where the ligand's specific geometry favored the formation of a small, contained unit rather than an extended polymer. acs.org The strategic use of a pre-formed cobalt complex as a tripodal metalloligand, which then binds to magnesium ions, allows for the construction of complex, mixed-metal layered materials with precisely controlled connectivity. mdpi.com This highlights how sophisticated ligand design can lead to highly ordered and functional materials.

Ligand Name/TypeResulting Structure TypeDimensionalityReference
Amino tris(methylene phosphonic acid)Chain structure1D tandfonline.com
Bis(hydrogen diphenylmethylphosphonate)Layered salt with alternating polar/non-polar layers2D (layers) nih.gov
Bis-phosphonomethylglycine (BPMGLY)Corrugated layered coordination polymer2D acs.org
N,N'-4,4'-bipiperidine-bis(methylenephosphonic acid)Ribbons forming a dense network3D d-nb.info
Cobalt(III) tripodal metalloligandWaved mixed-metal layers2D mdpi.com

Bifunctional and Multifunctional Phosphonate Ligands

The versatility of magnesium phosphonate structures is greatly enhanced by the use of bifunctional and multifunctional phosphonate ligands. These ligands, which contain one or more phosphonate groups in addition to other functional moieties like carboxylates or amines, allow for the construction of complex and varied coordination networks. acs.orgtandfonline.com

The coordination chemistry of these systems is complex, as the phosphonate group can bind strongly and with great variability through its three accessible oxygen atoms. nih.gov For instance, N,N-bis(phosphonomethyl)-2-aminoisobutyric acid (PAIBA), a bifunctional tripodal carboxy-diphosphonate, has been used to synthesize a doubly bridged neutral dinuclear magnesium complex. acs.orgcsic.es In this structure, each magnesium center is in a near-perfect octahedral environment, coordinated by three phosphonate oxygen atoms and three water ligands. csic.es Two of the phosphonate oxygens originate from the same PAIBA ligand, forming a chelate ring, while the third comes from a neighboring ligand. csic.es

Similarly, tetraphosphonic acids like hexamethylenediamine-N,N,N′,N′-tetrakis(methylenephosphonic acid) (HDTMP) have been employed to create pillared layered magnesium phosphonate structures. mdpi.com In these frameworks, each amino-bis(methylenephosphonate) part of the ligand links three Mg²⁺ ions, demonstrating both bridging and monodentate coordination modes. mdpi.com The use of such multifunctional ligands can lead to the formation of one-dimensional (1D) channels within the structure, a feature of interest for potential applications in proton conductivity. mdpi.commdpi.com

A novel one-dimensional chain magnesium phosphonate, [Mg(H4L)(H2O)3]n, was synthesized using the triphosphonate ligand HN(CH2PO3H)3. tandfonline.comresearchgate.netingentaconnect.com In this compound, the MgO6 polyhedra are connected by the phosphonate groups to form the 1D chain. tandfonline.com

The table below summarizes examples of bifunctional and multifunctional ligands used in the synthesis of magnesium phosphonate systems and the resulting structural dimensionalities.

Ligand NameAbbreviationFunctional GroupsResulting Mg-Phosphonate Structure
N,N-bis(phosphonomethyl)-2-aminoisobutyric acidPAIBA2x Phosphonate, 1x Carboxylate, 1x Amine0D Dinuclear Complex acs.orgcsic.es
Hexamethylenediamine-N,N,N′,N′-tetrakis(methylenephosphonic acid)HDTMP4x Phosphonate, 2x Amine3D Pillared Layered Structure mdpi.com
Nitrilotris(methylenephosphonic acid)H6NTMP3x Phosphonate, 1x Amine1D Chain Structure tandfonline.comresearchgate.netingentaconnect.com
9-(2-(ethoxy(hydroxy)phosphonyl)ethyl)-9H-carbazole-3,6-dicarboxylic acidH3PCD1x Phosphonate, 2x Carboxylate3D Porous Metal-Organic Framework rsc.org

Role of Organic Spacers in Extended Framework Formation

In pillared-layered magnesium tetraphosphonates synthesized with ligands like HDTMP, the alkyl chain (in this case, hexamethylene) acts as a pillar, propping apart the inorganic layers. mdpi.com The length of this alkyl chain directly impacts the interlayer spacing. This strategy of using organic linkers to space out inorganic layers is a key method for introducing porosity into otherwise densely packed layered materials. mdpi.comuantwerpen.be The orientation of these spacers can create 1D channels within the interlayer region, which can be filled with solvent molecules like water. mdpi.com

The flexibility or rigidity of the spacer is also a determining factor. Flexible alkyl chains can adapt to different coordination environments, while rigid aromatic spacers can lead to more predictable and robust frameworks. The introduction of additional functional groups on the spacer can provide further sites for hydrogen bonding or secondary coordination, reinforcing the extended structure. For example, in a magnesium phosphonate metal-organic framework (MOF) synthesized with a carbazole-dicarboxylate phosphonate ligand, the bulky and rigid nature of the spacer contributes to the formation of a stable, porous 3D network. rsc.org

Mixed-Metal Magnesium Phosphonate Chemistry

The introduction of a second metal cation into magnesium phosphonate systems opens up possibilities for tuning the material's properties through the formation of heterometallic compounds and isomorphous substitution.

Isomorphous Substitution in Layered Structures

A notable example is the synthesis of layered mixed-metal phosphonates with the general formula Mg₁₋ₓZnₓ(O₃PR)·H₂O, where R can be various organic groups like methyl or phenyl. psu.edu These materials are prepared by reacting mixed Mg₁₋ₓZnₓ(OH)₂ hydroxides with the desired phosphonic acid. psu.edu Powder X-ray diffraction studies confirm that the resulting mixed-metal phosphonates retain the same orthorhombic crystal structure as the pure magnesium phosphonate (where x=0), demonstrating successful isomorphous substitution of Mg²⁺ by Zn²⁺. psu.edu This substitution is possible due to the similar ionic radii and coordination preferences of Mg²⁺ and Zn²⁺. Such substitutions can influence the material's properties, including its thermal stability and catalytic activity. psu.edumdpi.com

The principle of isomorphous substitution is widely seen in layered materials like layered double hydroxides (LDHs), where the replacement of a divalent cation (like Mg²⁺) with a trivalent one (like Al³⁺) in the brucite-like hydroxide (B78521) layer generates a positive charge, leading to anion-exchange properties. rsc.orgmdpi.com While not a direct 1:1 substitution, the underlying concept of replacing lattice cations to modify properties is analogous.

Heterometallic Coordination Compounds

Beyond simple isomorphous substitution, distinct heterometallic coordination compounds containing magnesium have been synthesized. These compounds feature both magnesium and another metal as integral parts of the crystal structure, often with each metal exhibiting a unique coordination environment.

One synthetic strategy involves using a pre-formed metal complex as a "metalloligand." mdpi.com For example, a cobalt(III) complex with a tripodal phosphonate ligand, [Co(notpH₂)]⁻ (where notpH₆ is C₉H₁₈N₃(PO₃H₂)₃), can act as a tetradentate ligand to bind four magnesium atoms. mdpi.com This results in a layered heterometallic phosphonate, [CoMg(notpH₂)(H₂O)₂]ClO₄. mdpi.com In this structure, each Mg atom is six-coordinated by four phosphonate oxygens from the cobalt metalloligand and two water molecules. mdpi.com The Mg-O bond lengths are, on average, shorter than those in an isostructural Co-Ca compound, reflecting the smaller ionic radius of Mg²⁺. mdpi.com

In another instance, a heterometallic Mg-Zn metal-organic framework has been reported, demonstrating that different metals can be incorporated to create materials with potentially enhanced properties, such as for luminescent sensing. researchgate.net The synthesis of heterometallic hydrides, such as a [Mg-Ni-Mg] complex, further illustrates the diverse reactivity and structural possibilities within mixed-metal magnesium chemistry, although these are not strictly phosphonate compounds. nih.gov

The table below provides examples of heterometallic systems involving magnesium.

System TypeSecond MetalCompound/Formula ExampleStructural Description
Isomorphous SubstitutionZinc (Zn)Mg₁₋ₓZnₓ(O₃PR)·H₂O psu.eduLayered orthorhombic structure where Zn²⁺ replaces Mg²⁺. psu.edu
Heterometallic CompoundCobalt (Co)[CoMg(notpH₂)(H₂O)₂]ClO₄ mdpi.comLayered structure built from a Co(III) metalloligand coordinating to Mg²⁺ centers. mdpi.com
Heterometallic MOFZinc (Zn)[MgZn(1,4-bdc)₂(dabco)] (Example structure)A 3D Mg-Zn heterometallic MOF has been reported for sensing applications. researchgate.net

Theoretical and Computational Investigations of Magnesium Phosphonate 1:1

Electronic Structure Calculations

The electronic structure of a material dictates its fundamental chemical and physical properties. Computational quantum chemistry methods are essential tools for elucidating these characteristics at the atomic level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) would be the primary method for investigating the ground state properties of magnesium phosphonate (B1237965) (1:1). This powerful quantum mechanical modeling technique allows for the calculation of the total energy of a system based on its electron density.

For MgPHO₃, DFT calculations would typically begin by constructing a model of its crystal lattice. Researchers would then perform geometric optimization to determine the most stable arrangement of atoms, predicting key structural parameters such as:

Lattice constants: The dimensions of the unit cell.

Bond lengths: The distances between magnesium, phosphorus, oxygen, and hydrogen atoms.

Bond angles: The angles formed between bonded atoms.

Once the optimized geometry is obtained, DFT can be used to calculate a range of ground state properties. These include the electronic band structure, which reveals whether the material is an insulator, semiconductor, or metal, and the density of states (DOS), which shows the distribution of electronic energy levels. The cohesive energy, which indicates the stability of the crystal structure, can also be determined.

Table 1: Hypothetical DFT-Calculated Ground State Properties for MgPHO₃ This table is illustrative of the types of data that would be generated from DFT calculations, as specific experimental or computational values for MgPHO₃ (1:1) are not readily available.

Property Predicted Value/Characteristic Significance
Lattice Parameters a, b, c, α, β, γ Defines the unit cell size and shape
Mg-O Bond Length ~2.0 - 2.2 Å Indicates the nature of the ionic interaction
P-O Bond Length ~1.5 - 1.6 Å Reflects the covalent character of the bond
Band Gap Wide (> 3 eV) Suggests insulating behavior

| Cohesive Energy | Negative value (e.g., -X eV) | Indicates a stable crystal structure |

Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution

A Molecular Electrostatic Potential (MEP) analysis, derived from the electron density calculated by DFT, is crucial for understanding the charge distribution within the magnesium phosphonate structure. The MEP map visualizes the electrostatic potential on the electron density surface, providing a guide to the reactive behavior of the molecule.

In an MEP analysis of MgPHO₃, different regions would be color-coded:

Red regions: Indicate areas of high electron density and negative electrostatic potential, typically centered on the oxygen atoms. These sites are susceptible to electrophilic attack.

Blue regions: Represent areas of low electron density and positive electrostatic potential, likely found around the magnesium ion (Mg²⁺) and the hydrogen atom. These are the electrophilic regions of the molecule.

Green regions: Denote areas of neutral or near-zero potential.

This analysis provides valuable insights into intermolecular interactions and the reactive sites of the compound.

Simulation of Structural Dynamics and Stability

While DFT provides a static picture of the ground state, molecular dynamics simulations are used to explore the behavior of atoms and molecules over time, offering insights into structural stability and dynamic processes.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations would model the dynamic behavior of magnesium phosphonate by solving Newton's equations of motion for a system of its atoms. This would require the development of a force field—a set of parameters that describe the potential energy of the system—or the use of ab initio MD, which calculates forces directly from electronic structure theory at each step.

MD simulations can be used to study:

Vibrational properties: By analyzing the atomic trajectories, the vibrational frequencies of the P-H, P-O, and Mg-O bonds can be calculated and compared with experimental spectroscopic data (e.g., from infrared or Raman spectroscopy).

Thermal stability: By running simulations at various temperatures, one can observe how the crystal structure behaves and identify the temperature at which it begins to lose its integrity.

Ion diffusion: The mobility of the magnesium ions within the phosphonate framework could be investigated, which is relevant for applications in ion exchange or as a solid electrolyte.

Computational Prediction of Phase Transformations

Computational methods can predict the conditions under which magnesium phosphonate might undergo phase transformations (i.e., changes in its crystal structure). By calculating the Gibbs free energy of different potential crystal structures (polymorphs) as a function of temperature and pressure, a theoretical phase diagram can be constructed.

For example, DFT calculations could be performed on several candidate structures of MgPHO₃. By comparing their relative energies, the most stable phase at 0 Kelvin can be identified. To predict high-temperature or high-pressure phases, phonon calculations are performed to assess the dynamic stability of the lattice and to compute the vibrational contribution to the free energy.

Theoretical Modeling of Host-Guest Interactions

Layered metal phosphonates are known for their ability to act as hosts for guest molecules through intercalation. Theoretical modeling is an indispensable tool for understanding these host-guest interactions.

If magnesium phosphonate (1:1) possesses a layered structure, computational models could be used to simulate the intercalation of guest molecules (e.g., water, ammonia (B1221849), or small organic molecules) between the layers. DFT calculations would be employed to determine:

Intercalation energy: The energy change associated with inserting a guest molecule into the host lattice. A negative value indicates that the process is energetically favorable.

Nature of interactions: Analysis of the electron density and MEP can reveal the types of interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize the host-guest complex.

Advanced Applications of Magnesium Phosphonate 1:1 in Materials Science and Environmental Chemistry

Corrosion Inhibition and Surface Coatings

The protection of metals from corrosion is a critical industrial challenge. Magnesium phosphonate (B1237965) and related phosphonate-based systems offer effective solutions by forming protective layers on metal surfaces, significantly slowing the rate of degradation.

Formation of Phosphonate Layers on Metal Substrates (e.g., Magnesium Alloys, Carbon Steel)

Phosphonate-based treatments form thin, adherent, and protective films on various metal substrates, including highly reactive ones like magnesium alloys and widely used materials like carbon steel. The formation of these layers is a result of the strong affinity between the phosphonate groups and the metal surface. On magnesium alloys, the process involves the chemical binding of phosphonate groups directly to the magnesium substrate, creating stable P-O-Mg bonds. This interaction leads to the development of a hybrid organic-inorganic coating that acts as a robust barrier. rsc.org

For carbon steel, the mechanism involves the precipitation of a phosphonate film onto the surface. In aqueous environments, magnesium phosphonate complexes can form a protective layer that is effective even at elevated temperatures. acs.org Studies on organophosphonates show that as temperature increases, the corrosion rate in the presence of magnesium complexonates can decrease, which is attributed to the formation of this protective film on the metal. acs.org Ellipsometric studies have confirmed the presence of these films, with thicknesses ranging from 30 to 400 nm depending on the specific conditions. acs.org

SubstratePhosphonate SystemKey Research FindingCitation
Magnesium Alloy (AZ31B)Diethylphosphonatoethyltriethoxy-silaneForms a coating with strong chemical bonding of phosphonate groups to the magnesium substrate, enhancing corrosion protection. rsc.org
Carbon Steel (St.3)Magnesium-NTP ComplexonateCreates a protective film that reduces the corrosion rate, with effectiveness increasing at higher temperatures (up to 90°C). acs.org
MagnesiumAmorphous Ca/Mg-phosphate layerPre-treatment in simulated body fluid forms a passive, amorphous phosphate (B84403) layer that improves surface stability. nih.govresearchgate.net

Mechanisms of Corrosion Protection via Surface Passivation and Complexation

The protective action of magnesium phosphonate is primarily achieved through two synergistic mechanisms: surface passivation and complexation.

Surface Passivation: Passivation refers to the formation of a non-reactive barrier layer that isolates the metal substrate from the corrosive environment. The phosphonate layer functions as a physical barrier, similar to a dense oxide film, preventing corrosive species like chloride ions and oxygen from reaching the metal surface. nih.govresearchgate.net This passivation is enhanced by the strong chemical bonds formed between the phosphonate and the metal, which improves the hydrolytic stability of the protective layer. rsc.org Research on magnesium alloys demonstrates that surface passivation is a viable strategy to mitigate the high reactivity of magnesium in corrosive media. nih.govresearchgate.net

Complexation: Phosphonates are effective chelating agents, meaning they can bind tightly to metal ions. youtube.com In the context of corrosion, this is a critical function. For instance, during the corrosion of carbon steel, iron ions (Fe²⁺/Fe³⁺) are released at anodic sites and participate in the corrosion cycle. Magnesium phosphonate can form stable complexes with these dissolved iron ions. acs.org This sequestration prevents the iron ions from reacting further to form corrosion products like rust. Studies have shown that the protective film formed on steel in the presence of magnesium phosphonates contains iron complexonates, confirming that this mechanism is active. acs.org

Scale Inhibition in Aqueous Systems

In industrial water systems, such as cooling towers and boilers, the precipitation of mineral salts like magnesium silicate (B1173343) and magnesium sulfate (B86663) leads to the formation of hard deposits known as scale. Scale reduces thermal efficiency and can cause equipment failure. Magnesium phosphonate(1:1) and other phosphonates are highly effective scale inhibitors.

Mechanism of Mineral Scale Formation Prevention (e.g., Magnesium Silicate, Magnesium Sulfate)

Phosphonates prevent scale formation through a mechanism known as the "threshold effect," where they are effective at concentrations far below the level that would be required for stoichiometric sequestration. This is achieved by interfering with the process of crystal growth.

Nucleation Inhibition: Phosphonates delay the initial formation of crystal nuclei from supersaturated solutions. researchgate.net

Crystal Growth Distortion: The primary mechanism involves the adsorption of phosphonate molecules onto the active growth sites of the mineral scale crystals. researchgate.net For magnesium sulfate, phosphonate groups are thought to adsorb onto specific planes of epsomite (MgSO₄·7H₂O) crystals, disrupting the regular addition of ions to the crystal lattice. researchgate.net This action deforms the crystal structure, making it less stable and preventing the formation of large, adherent scale deposits. Research on various phosphonates has demonstrated their ability to act as potent crystallization inhibitors for magnesium sulfate. researchgate.net Similarly, phosphonate additives have been shown to be effective in preventing the formation of magnesium silicate scale, primarily by complexing the magnesium ions. acs.orgresearchgate.net

Scale TypeInhibition MechanismDetailed Research FindingCitation
Magnesium SilicateComplexation and StabilizationPhosphonate additives act as stabilizing agents by complexing Mg²⁺ cations, which prevents the polycondensation and precipitation of silicate. acs.orgresearchgate.net
Magnesium SulfateNucleation Inhibition & Crystal Habit ModificationPhosphonates adsorb onto growing epsomite crystals, inhibiting nucleation and modifying the crystal habit, resulting in significant growth inhibition. researchgate.net

Role of Complexation with Divalent Cations in Water Treatment

The ability of phosphonates to form stable, soluble complexes with divalent cations is fundamental to their function as scale inhibitors in water treatment. researchgate.net Industrial water often contains high concentrations of divalent cations, most commonly calcium (Ca²⁺) and magnesium (Mg²⁺), which are the primary components of carbonate and sulfate scales. researchgate.netapchem.com

Magnesium phosphonate, when introduced into the water, chelates these free cations. By binding Ca²⁺ and Mg²⁺ into a soluble complex, the phosphonate effectively reduces the concentration of free ions available to precipitate as scale. nih.govyoutube.com This keeps the solution from reaching the critical level of supersaturation required for scale formation. This mechanism is effective for a range of problematic ions, including calcium, magnesium, barium, and strontium. apchem.comonepetro.org The formation of these metal-inhibitor complexes is crucial for the effectiveness of phosphonate-based treatments in preventing scale in various industrial applications. nih.gov

Divalent CationRole of Phosphonate ComplexationApplication ContextCitation
Calcium (Ca²⁺)Forms soluble complexes, preventing calcium carbonate and calcium sulfate scale.Water treatment, oilfield scale control. researchgate.netnih.gov
Magnesium (Mg²⁺)Forms soluble complexes, preventing magnesium carbonate and magnesium silicate scale.Geothermal systems, cooling waters. acs.orgyoutube.com
Barium (Ba²⁺)Sequesters barium ions to inhibit highly insoluble barium sulfate scale.Oilfield water treatment. nih.govonepetro.org
Strontium (Sr²⁺)Sequesters strontium ions to inhibit strontium sulfate scale.Oilfield water treatment. apchem.comonepetro.org

Catalysis and Reaction Engineering

The application of metal phosphonates as heterogeneous catalysts is a rapidly developing area of materials science. kobv.de While specific catalytic applications for simple magnesium phosphonate(1:1) are not yet widely documented, the broader class of metal phosphonate materials exhibits properties that make them highly promising for catalysis. rsc.orgscispace.com

Metal phosphonate materials are inorganic-organic hybrids that can be designed with features beneficial for catalysis, such as high surface area, tunable porosity, and the presence of catalytically active sites. rsc.orgkobv.de The catalytic activity can arise from several features of their structure:

Lewis Acid Sites: The metal centers (e.g., Mg²⁺) can act as Lewis acid sites, which are crucial for activating substrates in many organic reactions. rsc.org

Brønsted Acid Sites: The phosphonate groups can provide Brønsted acid sites (protons), enabling acid-catalyzed reactions. rsc.org

Synergistic Effects: The combination of the inorganic metal component and the organic phosphonate linker can create unique synergistic effects, enhancing catalytic performance. scispace.com

Research into related metal phosphonate networks has shown their effectiveness in reactions like the chemical fixation of CO₂ into cyclic carbonates, where a cobalt-phosphonate catalyst demonstrated high conversion and selectivity. rsc.org Other studies have explored zirconium-phosphonate catalysts for hydrogenation reactions. scispace.com These examples highlight the potential for designing magnesium phosphonate-based materials for specific catalytic processes. The field represents a significant opportunity for future research, aiming to develop stable, recyclable, and efficient heterogeneous catalysts. kobv.de

Sorption and Separation Technologies

The inherent porosity and the chemical nature of the phosphonate groups make magnesium phosphonate materials excellent candidates for sorption and separation technologies, including gas adsorption and the removal of heavy metal ions from contaminated water sources.

Magnesium phosphonate-based materials have shown significant promise for the selective capture of gases like carbon dioxide (CO₂) and ammonia (B1221849) (NH₃).

An inorganic-organic hybrid, magnesium aminoethyl phosphonate (Mg(AEP)(H₂O)), has demonstrated high selectivity for CO₂ over nitrogen (N₂). nih.govrsc.org This nanomaterial, with a particle diameter of 20 nm and a specific surface area of 322 m²/g, exhibits a reversible CO₂ sorption capacity of 152 mg/g at high pressure, while N₂ uptake is minimal. nih.govrsc.org This high selectivity makes it a potential candidate for pre-combustion CO₂ capture and syngas sequestration. rsc.org

A flexible, ultramicroporous magnesium tetraphosphonate hybrid framework has also been studied for its gas adsorption properties, showing uptake of both CO₂ and methane (B114726) (CH₄). acs.org Another flexible phosphonate MOF, STA-12(Ni) (though nickel-based, it demonstrates the potential of the phosphonate linker), exhibits a record-high ammonia (NH₃) uptake at very low pressures. acs.org This is attributed to a cooperative binding mechanism involving both the metal sites and the phosphonate groups, which induces a structural transformation in the framework, enhancing its storage capacity. acs.org

Table 1: Gas Adsorption Properties of Selected Magnesium Phosphonate-Related Materials

MaterialGas AdsorbedAdsorption CapacityConditionsReference
Magnesium aminoethyl phosphonateCO₂152 mg/g≤110 bar nih.govrsc.org
Magnesium tetraphosphonate hybridCO₂Data reportedHigh pressure acs.org
Flexible Phosphonate MOF (STA-12(Ni))NH₃15.0 mmol/g1 bar, 273 K acs.org

The removal of toxic heavy metal ions from wastewater is a critical environmental challenge. Magnesium phosphonate MOFs have been developed as highly effective materials for both sensing and removing these contaminants.

A specific magnesium phosphonate MOF, [Mg(H₂PCD)₂(H₂O)₂]·2H₂O, has shown exceptional performance in the detection and removal of lead(II) ions (Pb²⁺) from aqueous solutions. rsc.orgrsc.orgnih.gov This material was synthesized under solvothermal conditions, with free carboxylate groups maintained on the pore surface to act as interaction sites for Pb²⁺. rsc.orgrsc.org This MOF exhibits high stability and can selectively capture Pb²⁺ even in the presence of other metal ions. rsc.org It demonstrates a high uptake capacity of 360 mg/g for Pb²⁺, with rapid removal kinetics, capturing 84% of the lead within just 7 minutes. rsc.org

The sensing capability of this material is also noteworthy. It functions as a phosphorescent sensor with a wide linear detection range for Pb²⁺ and a low detection limit of 2 nmol/L. researchgate.net This dual functionality of sensing and removal makes such magnesium phosphonate frameworks highly valuable for environmental remediation. rsc.orgrsc.org The mechanism of removal is attributed to the strong affinity and coordination between the active sites on the MOF and the Pb²⁺ ions. researchgate.net

Table 2: Performance of a Magnesium Phosphonate MOF for Pb²⁺ Removal

ParameterValueReference
Material[Mg(H₂PCD)₂(H₂O)₂]·2H₂O rsc.orgrsc.org
Target IonPb²⁺ rsc.orgrsc.org
Maximum Adsorption Capacity360 mg/g rsc.org
Removal Efficiency87% after 1 hour rsc.org
Detection Limit (Sensing)2 nmol/L researchgate.net

Functional Materials Development

The structural versatility of magnesium phosphonates extends to the development of advanced functional materials, with proton conductivity in MOFs being a particularly active area of research.

Proton-conducting materials are essential components of fuel cells and other electrochemical devices. Metal phosphonates are considered promising candidates due to their inherent Brønsted acidity from P-OH groups and their chemical and thermal stability. esrf.fr

A magnesium tetraphosphonate hybrid material, MgH₆ODTMP·6H₂O, has demonstrated high proton conductivity, reaching up to 1.6 x 10⁻³ S·cm⁻¹ at 292 K and approximately 99% relative humidity. acs.orgesrf.fr The proton conduction in this material is facilitated by a network of water molecules within its 3D open-framework structure, following a Grotthuss transfer mechanism. esrf.fr The conductivity is highly sensitive to the water content, changing by several orders of magnitude with small variations in water partial pressure. esrf.fr

Another example is a layered magnesium carboxyphosphonate framework, PCMOF-10, which is stable in water and exhibits a high proton conductivity of 3.55 x 10⁻² S·cm⁻¹ at 70°C and 95% relative humidity. researchgate.net The phosphonate groups and lattice water molecules create efficient pathways for proton transport between the layers of the material. researchgate.net Similarly, two other phosphonate-based MOFs, Mg-NU-225 and Fe-NU-225, synthesized from glyphosate (B1671968) linkers, show proton conductivities on the order of 10⁻³ to 10⁻⁵ S·cm⁻¹ at 55°C and 95% relative humidity, also attributed to trapped water molecules facilitating proton hopping. acs.org

Table 3: Proton Conductivity of Selected Magnesium Phosphonate MOFs

MaterialConductivity (S·cm⁻¹)ConditionsReference
MgH₆ODTMP·6H₂O1.6 x 10⁻³292 K, ~99% RH acs.orgesrf.fr
PCMOF-103.55 x 10⁻²70°C, 95% RH researchgate.net
Mg-NU-225 ([Mg(dpmp)]·2H₂O)1.6 x 10⁻³ (perp.)55°C, 95% RH acs.org

Agricultural and Plant Science Research (Mechanism-focused)

In agricultural science, phosphonates, often referred to as phosphites, are recognized for their complex mode of action that extends beyond simple nutrition. mdpi.comnih.govresearchgate.net They are valued for their ability to control a range of plant pathogens and to act as biostimulants, enhancing plant defense mechanisms. mdpi.comscielo.org.mxnottingham.ac.uk The magnesium component of magnesium phosphonate(1:1) is a crucial macronutrient for plants, involved in chlorophyll (B73375) synthesis and numerous enzymatic reactions.

The defining feature of phosphonates is the chemically stable carbon-phosphorus (C-P) bond. nih.gov In environments where bioavailable inorganic phosphate is scarce, many microorganisms have evolved the ability to metabolize phosphonates as an alternative phosphorus source. asm.orgwikipedia.org Bacteria, in particular, play a major role in the degradation of natural phosphonates. wikipedia.org They have developed specific enzymatic pathways, such as the C-P lyase pathway, to cleave the resilient C-P bond and assimilate the phosphorus. asm.orgfrontiersin.orgnih.gov

The metabolism of phosphorus and magnesium are intricately linked within bacterial cells. bohrium.compsu.edunih.gov The majority of cellular phosphate exists as adenosine (B11128) triphosphate (ATP), which also serves as one of the largest cytoplasmic reservoirs of magnesium (Mg²⁺). bohrium.comnih.govresearchgate.net ATP primarily exists as a Mg²⁺ salt in cells, and this interaction is critical for energy transfer and the structural integrity of cellular components. researchgate.netpnas.org Bacteria must coordinate the acquisition of phosphate and magnesium to ensure balanced growth and maintain homeostasis. psu.edunih.govresearchgate.net Therefore, when magnesium phosphonate is introduced into a microbial environment, the two components are part of a closely regulated metabolic network. Bacteria that utilize the phosphonate for phosphorus will simultaneously be influenced by the local concentration of magnesium, a cation essential for the very energy-producing pathways the phosphorus will fuel.

Phosphonates are well-documented for their ability to induce a strong and rapid defense response in plants, a key aspect of their effectiveness against pathogens. researchgate.net This is an indirect mode of action, where the phosphonate compound acts as a signal, or elicitor, that triggers the plant's innate immune system. researchgate.net This induced resistance is a multifaceted process involving a cascade of biochemical and structural changes within the plant. researchgate.net

Upon treatment with phosphonates, plants exhibit a range of defense responses, including:

Accumulation of Phytoalexins: These are antimicrobial and often antioxidative substances that are synthesized by plants and accumulate rapidly at areas of pathogen infection. researchgate.netresearchgate.net

Production of Phenolic Compounds: Phenols are a widespread group of defensive compounds that can act as deterrents to herbivores and pathogens. nih.gov Their oxidation, catalyzed by enzymes like polyphenol oxidase, can inhibit protein digestion in insects. nih.gov

Increased Enzymatic Activity: There is often an elevation in the activity of defense-related enzymes, such as phenylalanine ammonia lyase, which is involved in the synthesis of phenolic compounds. nih.gov

Cell Wall Reinforcement: Plants may strengthen their cell walls through processes like lignification and the deposition of polysaccharides (e.g., callose papillae), creating a physical barrier to slow or prevent pathogen ingress. researchgate.netresearchgate.netnih.gov

Hypersensitive Response (HR)-like Reactions: This involves the rapid, localized death of cells surrounding an infection site, which serves to contain the pathogen and prevent its spread throughout the plant. researchgate.net

These defense molecules can also act as systemic alarm signals, preparing non-infected neighboring cells for potential attack. researchgate.net

Plant Defense Responses Induced by Phosphonates

Defense MechanismDescriptionSource
Phytoalexin AccumulationSynthesis of low molecular weight antimicrobial compounds at the infection site. researchgate.netresearchgate.net
Phenolic Compound ProductionGeneration of compounds that can be toxic or deterrent to pathogens. nih.gov
Cell Wall LignificationDeposition of lignin, a complex polymer, to create a stronger physical barrier. researchgate.netnih.gov
Hypersensitive Response (HR)Programmed cell death at the infection site to contain the pathogen. researchgate.net
Pathogen-Related (PR) Protein ExpressionInduction of proteins with antimicrobial activities. researchgate.net

The interaction between phosphonates and soil microorganisms is a critical aspect of phosphorus cycling in many ecosystems. Since phosphonates are resistant to simple hydrolysis, their degradation and the subsequent release of phosphorus for plant uptake are largely dependent on microbial activity. nih.gov Various soil microorganisms, including bacteria and fungi, can produce extracellular enzymes, such as phosphonatases and C-P lyases, that specifically cleave the C-P bond. nih.govasm.org

This microbial mineralization of phosphonates is a key adaptive strategy for microbes to acquire phosphorus in P-limited soils. asm.org The presence of phosphonates can thus select for and support microbial communities capable of their catabolism. asm.org This process transforms the phosphorus from a stable, less available form (phosphonate) into inorganic phosphate, which can then be readily absorbed by plant roots. mdpi.comscielo.org.mx Therefore, the application of magnesium phosphonate to soil not only involves the direct uptake of the phosphonate ion by the plant but also initiates a microbial process that can contribute to the soil's available phosphate pool over time. scielo.org.mx This interaction highlights a synergistic relationship where soil microbes facilitate nutrient availability from complex organic compounds for the broader ecosystem.

Analytical Methodologies for Magnesium Phosphonate 1:1 Research

Quantification of Phosphonate (B1237965) Species in Complex Matrices

Accurately measuring the concentration of phosphonates, including magnesium phosphonate(1:1), in complex matrices such as industrial water systems or environmental samples presents significant challenges. High concentrations of inorganic salts and other interfering substances can complicate the analysis. wiley.com Therefore, a range of methods has been developed to achieve reliable quantification.

Spectrophotometry is a widely used method for quantifying compounds based on how much light they absorb. ucdavis.edu For phosphonates, direct spectrophotometric measurement is not feasible. Instead, the analysis relies on the conversion of the phosphonate to orthophosphate, which can then be measured colorimetrically. nemi.govirohedp.com

A common approach involves an oxidative digestion step, often using potassium persulfate and heat or ultraviolet (UV) light, to break down the phosphonate and convert the phosphorus to orthophosphate. nemi.govhach.com The resulting orthophosphate then reacts with an acidic molybdate (B1676688) reagent (such as ammonium (B1175870) molybdate) to form a yellow phosphomolybdate complex. nemi.govnih.gov This complex is subsequently reduced by an agent like ascorbic acid or stannous chloride to produce a intensely colored "molybdenum blue" complex. irohedp.comwrc.org.zascispace.com The intensity of the blue color, which is directly proportional to the phosphate (B84403) concentration, is measured with a spectrophotometer at a specific wavelength, typically between 720 nm and 830 nm. nih.govwrc.org.zascispace.com The original phosphonate concentration is then calculated based on the measured orthophosphate.

Table 1: Comparison of Spectrophotometric Methods for Phosphate Determination

Method Reducing Agent Complex Formed Typical Wavelength Key Features
Molybdenum BlueAscorbic AcidBismuth-phosphomolybdate720 nmGood sensitivity; applicable to natural waters. wrc.org.za
Molybdenum BlueHydrazine SulphateMolybdophosphoric acid830 nmHigh molar absorptivity; suitable for trace amounts. nih.gov
PhosVer® 3Ascorbic AcidMixed phosphate/molybdateNot specifiedCommercially available reagent kit; often used with UV digestion. hach.com

Chromatographic methods are powerful for separating phosphonates from interfering components in a sample before quantification. nih.gov The choice of technique depends on the specific phosphonate and the complexity of the sample matrix.

Ion Chromatography (IC): This is a primary technique for phosphonate analysis, often coupled with mass spectrometry (IC-MS/MS) for highly sensitive and selective detection. lcms.cz IC is effective for separating polar, negatively charged phosphonates from other anions. Hydrophilic interaction chromatography (HILIC) has also been successfully used for the separation of various aminophosphonates. wiley.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase liquid chromatography (RPLC) is a common HPLC method used for phosphonates. nih.gov However, due to the high polarity of phosphonates, chemical derivatization is often employed to make the molecules less polar, which improves their retention and separation on RPLC columns. biorxiv.org Another HPLC approach is ion-pair chromatography, where phosphonates are complexed with a metal ion like Fe(III) and separated on a reversed-phase column. nih.gov

Gas Chromatography (GC): GC analysis of phosphonates is possible but requires a derivatization step to convert the non-volatile phosphonates into volatile esters. nih.govd-nb.info This makes the technique more complex compared to liquid chromatography methods.

Sample pre-treatment, such as solid-phase extraction (SPE) or the use of cation exchange resins to remove interfering cations like calcium and magnesium, is often necessary to achieve low detection limits and protect the analytical equipment. wiley.comnih.gov

Table 2: Overview of Chromatographic Methods for Phosphonate Analysis

Technique Principle Common Detector Detection Limits (Reported) Notes
Ion Chromatography (IC)Separation based on ionic interactions.Mass Spectrometry (MS/MS)5-5000 ppb range demonstrated. lcms.czRobust for complex, high ionic strength matrices. lcms.cz
HPLC (Ion-Pair)Forms complex with Fe(III), separated on a polymer column.UV (260 nm)5 x 10⁻⁸ M to 5 x 10⁻⁷ MGood separation of common phosphonates like HEDP, ATMP, EDTMP. nih.gov
HPLC (with Derivatization)Increases sensitivity and allows for RPLC separation.Mass Spectrometry (MS/MS)5.0 ng/L to 200 ng/L (with SPE)Derivatization can increase sensitivity by 2-3 orders of magnitude. nih.gov
Gas Chromatography (GC)Separation of volatile compounds.Flame-Photometric Detector (FPD)< 2 pmolRequires derivatization to form volatile esters. d-nb.info

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a powerful technique for elemental analysis. youtube.com It is used to determine the concentration of specific elements within a sample rather than the molecular form. For magnesium phosphonate(1:1), ICP-OES is ideal for verifying the stoichiometric ratio of magnesium to phosphorus.

The method involves introducing a liquid sample into a high-temperature argon plasma (around 6,000-10,000 K). fraunhofer.de This extreme temperature atomizes the sample and excites the atoms and ions, causing them to emit light at characteristic wavelengths. youtube.com A spectrometer separates these wavelengths, and the intensity of the emitted light is measured, which is proportional to the concentration of each element in the sample. youtube.com

Prior to analysis, solid samples of magnesium phosphonate must be completely dissolved, typically through acid digestion, to create a liquid solution suitable for introduction into the plasma. slideshare.net This technique is highly sensitive and can accurately quantify the elemental composition, making it essential for quality control and compositional analysis of synthesized magnesium phosphonate materials. fraunhofer.denih.gov

Table 3: Common ICP-OES Analytical Wavelengths for Mg and P

Element Wavelength (nm) Notes
Magnesium (Mg)279.553Commonly used, high sensitivity.
280.270Good alternative line.
285.213Very sensitive, but can have spectral interferences.
Phosphorus (P)177.495Requires a vacuum or purged optical system.
178.287High sensitivity, also requires purged optics.
213.618Less sensitive, but less prone to certain interferences.

Phosphorus Speciation Analysis in Magnesium Phosphonate Materials

To understand the properties and performance of solid magnesium phosphonate materials, it is crucial to analyze the chemical environment of the phosphorus atoms. Speciation analysis provides insights into the bonding, coordination, and oxidation state of phosphorus within the solid-state structure.

Solid-state ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the local chemical environment of phosphorus nuclei in solid materials. researchgate.netnih.gov By using Magic Angle Spinning (MAS), which involves rapidly spinning the sample at a specific angle, sharp spectral lines can be obtained from solid samples. acs.org

The key parameter in a ³¹P NMR spectrum is the chemical shift, which is highly sensitive to the bonding and coordination of the phosphorus atom. Different phosphorus species, such as orthophosphates, pyrophosphates, and phosphonates, exhibit distinct chemical shift ranges. researchgate.net For metal phosphonates, the ³¹P chemical shift can provide information on the connectivity of the PO₃ group and its degree of protonation. osti.gov Analysis of the spinning sidebands in a MAS NMR spectrum can also yield information about the chemical shift anisotropy (CSA), which describes the electronic environment around the phosphorus nucleus. osti.govnih.gov This makes solid-state ³¹P NMR an invaluable tool for confirming the structure of magnesium phosphonate and identifying different phosphorus environments within the material.

Table 4: Typical ³¹P NMR Chemical Shift Ranges for Phosphorus Species

Phosphorus Species Typical Chemical Shift Range (ppm)
Orthophosphate (e.g., in metal phosphates)-23 to 5 ppm
Phosphonates (e.g., in metal phosphonates)5 to 25 ppm
Pyrophosphates-10 to 0 ppm
Polyphosphates-25 to -15 ppm

Note: Ranges are approximate and can vary based on the specific chemical structure and metal coordination.

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the oxidation state and local coordination environment of the absorbing atom. nih.gov For magnesium phosphonate, analysis at the phosphorus K-edge (around 2145 eV) can reveal details about the P atom's electronic structure and its bonding to neighboring oxygen and magnesium atoms. acs.org

XAS is divided into two regions:

X-ray Absorption Near-Edge Structure (XANES): The shape and energy position of the absorption edge in the XANES region are sensitive to the formal oxidation state and coordination geometry of the phosphorus atom. acs.orgosti.gov For instance, the XANES spectrum can confirm that phosphorus is in the +3 oxidation state characteristic of phosphonates.

Extended X-ray Absorption Fine Structure (EXAFS): The oscillations in the spectrum above the absorption edge contain information about the number, type, and distance of neighboring atoms surrounding the phosphorus atom. mdpi.com Analysis of the EXAFS region can determine the P-O and potentially the P-Mg bond distances, providing direct insight into the local atomic structure of magnesium phosphonate. mdpi.com

Together, XANES and EXAFS provide a powerful probe of the phosphorus speciation and coordination in solid materials. escholarship.org

Table 5: Information Derived from Phosphorus K-edge XAS

Technique Spectral Region Information Obtained
XANESNear the absorption edge- Oxidation state of phosphorus. - Coordination geometry (e.g., tetrahedral). osti.gov
EXAFSOscillations above the edge- Identity and number of neighboring atoms (e.g., O, Mg). - Interatomic distances (bond lengths) to neighbors. mdpi.com

Emerging Research Frontiers and Future Perspectives for Magnesium Phosphonate 1:1

Rational Design and Tunable Synthesis of Advanced Magnesium Phosphonates

The rational design of magnesium phosphonates involves the deliberate selection of organic phosphonate (B1237965) linkers and the fine-tuning of reaction parameters to control the final structure and properties of the material. kaust.edu.sa A key strategy is the "bottom-up" approach, starting with organophosphonic acids and magnesium salts. kaust.edu.sa The reactivity balance between these organic and inorganic precursors is critical as it profoundly influences the crystallization, composition, and structural regularity of the resulting framework. kaust.edu.sa

Researchers have demonstrated that the molar ratio of the reactants is a crucial parameter for tuning the synthesis. Studies on magnesium tetraphosphonates, for example, have systematically varied the magnesium-to-ligand molar ratios (e.g., 1:1, 1:2, 2:1) to direct the formation of specific crystalline phases. mdpi.commdpi.com In addition to stoichiometry, the pH of the reaction medium plays a pivotal role. For the synthesis of a magnesium-PAIBA (N-(phosphonomethyl)iminodiacetic acid) compound, a 1:1 molar ratio of the precursors was used, and the final pH was precisely adjusted to 2.8 to yield the desired product. acs.org

Solvothermal and microwave-assisted methods are also being employed to accelerate synthesis and access novel structures. Microwave-assisted synthesis, in particular, has been shown to produce magnesium phosphonate compounds much more rapidly (e.g., 30 minutes versus several days for conventional methods) and often with higher yields. mdpi.com

Table 1: Influence of Synthesis Parameters on Magnesium Phosphonate Formation

LigandMg:Ligand RatiopHMethodOutcomeReference
HDTMP1:12.3Hydrothermal (180 °C, 5 days)Crystalline Polymorph 1 mdpi.com
HDTMP1:12.3Microwave (130 °C, 30 min)Crystalline Polymorph 1 (higher yield) mdpi.com
PAIBA1:12.8Slow EvaporationDinuclear Mg-PAIBA complex acs.org
H₃PCD1:2AcidicSolvothermal3D Porous MOF rsc.org

In-Situ Characterization Techniques for Reaction Mechanism Elucidation

Understanding the formation mechanism of magnesium phosphonates is essential for achieving precise control over their synthesis. In-situ characterization techniques, which monitor the reaction as it happens, are invaluable tools for elucidating these complex crystallization pathways. While studies specifically on magnesium phosphonate(1:1) are emerging, the methodologies applied to the broader class of metal phosphonates are directly relevant.

One powerful technique is in-situ Energy-Dispersive X-ray Diffraction (EDXRD). In a study on a copper phosphonate system, in-situ EDXRD allowed researchers to track the phase transformations during the reaction. mdpi.com By monitoring the diffraction patterns at various time intervals and temperatures, they could identify the formation of intermediate crystalline phases and propose a detailed reaction pathway from the initial precursors to the final product. mdpi.com This type of investigation provides a "movie" of the synthesis, revealing how and when different structures form and transform, which is critical for optimizing reaction conditions to isolate desired phases of magnesium phosphonates.

Integration of Magnesium Phosphonates into Multifunctional Hybrid Materials

The integration of magnesium phosphonates into more complex systems is a burgeoning research area aimed at creating multifunctional hybrid materials. These materials combine the properties of the magnesium phosphonate component with other materials to achieve synergistic effects and novel functionalities. cnr.it

One approach is the creation of mixed-metal phosphonates. Layered magnesium-zinc (B8626133) phosphonates, for instance, have been synthesized by reacting mixed Mg-Zn hydroxides with phosphonic acids. psu.edu These single-phase materials incorporate both magnesium and zinc within the same framework, which could lead to unique catalytic or ion-exchange properties compared to their single-metal counterparts. psu.edu

Magnesium phosphonates are also being investigated as functional coatings. A multidimensional hybrid network based on a magnesium-carboxyphosphonate system has shown significant potential as an anticorrosion coating. acs.org In this application, the phosphonate network acts as a protective layer on metal surfaces. Electrochemical studies demonstrated that these hybrid coatings can achieve high corrosion inhibition efficiency, showcasing a practical application for these advanced materials. acs.org The phosphonate groups provide excellent adhesion and ligand capabilities, making them effective components in functional surface technologies. researchgate.net

Exploration of Novel Coordination Architectures and Framework Materials

A significant frontier in magnesium phosphonate chemistry is the exploration of new coordination architectures, leading to the development of novel metal-organic frameworks (MOFs). d-nb.info The phosphonate group's ability to adopt multiple protonation states and binding modes facilitates a rich structural diversity. d-nb.info

Researchers have successfully synthesized a hydrogen-bonded three-dimensional porous MOF with the formula [Mg(H₂PCD)₂(H₂O)₂]·2H₂O. rsc.org This framework was constructed under solvothermal conditions using a specialized phosphonic acid linker, resulting in a stable, porous structure. rsc.org Other discovered architectures include one-dimensional (1D) chain structures and pillared-layered coordination polymers. mdpi.comresearchgate.net In one such layered magnesium tetraphosphonate, each amino-bis(methylenephosphonate) group links three different Mg²⁺ ions, creating robust layers that define the material's properties. mdpi.com

The choice of organic linker is paramount in dictating the final architecture. The use of di- or tricarboxylic acid connectors with magnesium nodes has also been shown to produce diverse frameworks, from 2D layered structures to complex 3D networks, highlighting the versatility of magnesium as a coordinating metal. rsc.org

Table 2: Examples of Reported Magnesium Phosphonate Framework Architectures

Compound FormulaArchitecture TypeKey Structural FeatureReference
[Mg(H₂PCD)₂(H₂O)₂]·2H₂O3D Porous MOFHydrogen-bonded framework with accessible pores rsc.org
{Mg[(HO₃PCH₂)₂N(CH₂)₆N(CH₂PO₃H₂)₂]}nPillared-LayeredLayers constructed by bidentate phosphonate moieties connecting Mg²⁺ ions mdpi.com
Mg-PAIBA0D Dinuclear ComplexDinuclear magnesium units bridged by phosphonate groups acs.org
Not specified1D ChainOne-dimensional chain structure researchgate.net

Advanced Applications in Environmental Technologies and Sustainable Processes

The unique properties of magnesium phosphonates make them highly promising for applications in environmental remediation and sustainable industrial processes. sciengine.comelsevierpure.com Their inherent stability and functional porosity are being harnessed to address significant challenges. kaust.edu.sa

In environmental technology, a magnesium phosphonate MOF has demonstrated excellent performance in sensing and removing toxic heavy metals from water. rsc.org This MOF was shown to be highly effective for the removal of lead(II) from aqueous solutions, showcasing its potential for water purification applications. rsc.org The development of smart materials for environmental applications is a key research direction, and magnesium phosphonates fit well within this paradigm. idu.ac.id

In the realm of sustainable processes, magnesium-phosphonate coordination chemistry is being applied to solve industrial problems like mineral scaling. Certain phosphonate additives act as stabilizing agents in geothermal systems by complexing with magnesium ions. researchgate.net This prevents the formation and precipitation of "magnesium silicate (B1173343)," a type of scale that can hinder the efficiency of geothermal energy production. researchgate.net Furthermore, magnesium and phosphorus-containing compounds are being explored more broadly for water treatment methods to control contaminants and improve water quality. patsnap.com The use of magnesium-based compounds like magnesium nitride is also being investigated for other green applications, such as in water treatment and for the synthesis of ammonia (B1221849), underscoring the environmental importance of magnesium chemistry. patsnap.com

Q & A

Q. What are the established methods for synthesizing magnesium phosphonate (1:1) with high purity, and how do reaction conditions influence stoichiometry?

Magnesium phosphonate (1:1) synthesis typically involves controlled precipitation or solvothermal methods. For example, phosphonate ligands (e.g., methylene diphosphonate) can react with magnesium salts (e.g., MgCl₂) under alkaline conditions. The pH-lowering method (adjusted via NH₃ or NaOH) ensures precise complexation, as deviations in pH may lead to mixed stoichiometries (e.g., 1:2 or 2:1 Mg:phosphonate ratios) . Boc-chemistry and Fmoc-chemistry are also employed for covalent linkage of phosphonate monomers to substrates, as seen in PNA synthesis, ensuring controlled stoichiometry . Key parameters include temperature (ΔH° = -6.0 kcal/mol for methylene diphosphonate complexation), solvent polarity, and ionic strength .

Q. Which spectroscopic and analytical techniques are most effective for characterizing magnesium phosphonate (1:1) crystallinity and ligand coordination?

  • XRD : Resolves crystal structure and confirms 1:1 stoichiometry via lattice parameter analysis.
  • FTIR : Identifies P–O–Mg vibrational modes (~950–1100 cm⁻¹) and distinguishes monodentate vs. bidentate coordination .
  • TGA-DSC : Quantifies thermal stability; decomposition above 300°C suggests robust metal-ligand bonding .
  • ICP-OES/AAS : Validates Mg:phosphonate ratios. For example, magnesium assay preparation involves dilution with lanthanum solution to mitigate matrix interference .

Q. How can researchers detect and mitigate common impurities (e.g., unreacted phosphonic acid or Mg(OH)₂ byproducts) in magnesium phosphonate synthesis?

Impurities arise from incomplete ligand coordination or side reactions (e.g., Mg²⁺ hydrolysis). Mitigation strategies include:

  • pH Control : Maintain pH 8–10 to prevent Mg(OH)₂ precipitation .
  • Chromatographic Purification : HPLC with ion-pairing agents (e.g., tetrabutylammonium phosphate) separates unreacted phosphonic acid .
  • Elemental Mapping (EDS/SEM) : Locates Mg-rich regions indicative of hydroxide clusters .

Advanced Research Questions

Q. How can magnesium phosphonate (1:1) be integrated into metal-organic frameworks (MOFs) for semiconductor applications, and what synthetic challenges exist?

Phosphonate-MOFs require linker design with rigid phosphonic acid groups (e.g., arylphosphonates) to stabilize porous architectures. Challenges include:

  • Crystallization Optimization : Solvent mixtures (e.g., DMF/water) and slow evaporation improve framework stability .
  • Charge Balance : The 1:1 Mg:phosphonate ratio may limit connectivity; mixed-valent nodes (e.g., Mg-O clusters) can enhance structural diversity .
  • Semiconductivity : Bandgap tuning (3.1–3.5 eV) is achievable via linker functionalization (e.g., nitro or amino groups), as demonstrated in recent phosphonate-MOF studies .

Q. What thermodynamic and kinetic factors govern magnesium phosphonate (1:1) complexation in aqueous systems, and how do these compare to calcium phosphonates?

  • Thermodynamics : Mg²⁺ complexation with methylene diphosphonate has ΔH° = -6.0 kcal/mol and ΔS° = +34 e.u., indicating entropy-driven binding due to dehydration .
  • Kinetics : Mg²⁺ binds 2–3x slower than Ca²⁺ due to its smaller ionic radius and higher hydration energy.
  • Ligand Spacing : Decamethylene diphosphonate (10-carbon spacer) shows 40% weaker Mg²⁺ affinity than methylene diphosphonate, unlike Ca²⁺, where spacer length has minimal impact .

Q. How can researchers resolve contradictions in stereochemical outcomes during asymmetric synthesis of phosphonate derivatives involving magnesium intermediates?

Stereochemical instability at phosphorus centers is a key issue. Strategies include:

  • Protecting Groups : Bulky silyl groups (e.g., TBDPS) suppress epimerization by sterically shielding the P-center, as shown in BINOL-phosphonate synthesis (96:4 e.r. achieved) .
  • Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane/Et₂O mixtures) stabilize transition states and improve enantioselectivity .
  • In Situ Monitoring : Raman spectroscopy tracks P-center inversion dynamics during Grignard reactions .

Q. What methodologies assess the hydrolytic stability of magnesium phosphonate (1:1) under physiological or extreme environmental conditions?

  • Accelerated Aging Tests : Expose samples to 85°C/85% RH for 72h; monitor Mg²⁺ leaching via ICP-MS .
  • Phosphate Release Assays : Detect liberated PO₄³⁻ using molybdate-blue spectrophotometry (λ = 820 nm) .
  • In Situ XRD : Captures phase transitions (e.g., to Mg₃(PO₄)₂) under hydrothermal stress .

Q. How does magnesium phosphonate (1:1) perform as a precursor for energy storage materials compared to other magnesium salts?

Phosphonate-based Mg²⁺ precursors enable:

  • High Ionic Conductivity : Mg-phosphonate MOFs show σ = 10⁻⁴ S/cm at 25°C, surpassing MgSO₄-based electrolytes .
  • Electrochemical Stability : Absence of free water in the structure mitigates side reactions in Mg-ion batteries .

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